molecular formula C21H27N3O2 B1191629 Pimelic Diphenylamide 106 analog

Pimelic Diphenylamide 106 analog

Cat. No.: B1191629
M. Wt: 353.46
Attention: For research use only. Not for human or veterinary use.
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Description

Pimelic Diphenylamide 106 analog is an analog of Pimelic Diphenylamide 106 with unknown biological activity.

Properties

Molecular Formula

C21H27N3O2

Molecular Weight

353.46

Origin of Product

United States

Foundational & Exploratory

Benzamide-Based HDAC Inhibition in Neurodegeneration: Kinetics, Permeability, and Clinical Evolution

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the evolution of benzamide-based Histone Deacetylase Inhibitors (HDACi) within the context of neurodegenerative research.[1][2][3] Unlike hydroxamate-based inhibitors (e.g., Vorinostat/SAHA), which act as pan-HDAC inhibitors with rapid binding kinetics, benzamides (e.g., Entinostat, RGFP966) exhibit Class I isoform selectivity (HDAC 1, 2, 3) and, crucially, slow-on/slow-off binding kinetics .

This guide posits that the future of neurotherapeutics lies not in potency (


) but in residence time  and Blood-Brain Barrier (BBB) optimization . We trace the historical trajectory from early prototypes like MS-275 to precision tools like RGFP966 and RG2833, providing actionable protocols for evaluating these parameters.

Part 1: The Pharmacophore & Kinetic Advantage

The Benzamide vs. Hydroxamate Distinction

The structural core of benzamide HDACis (an amino-benzamide zinc-binding group) dictates their unique biological profile. While hydroxamates chelate the active site zinc ion via a bidentate interaction that is rapidly reversible, benzamides utilize a mechanism often described as "foot-in-the-door."

  • Selectivity: Benzamides generally lack activity against Class IIa/b (HDAC 4, 5, 6, 10) and Class IV (HDAC 11), reducing off-target toxicity (e.g., hematological side effects common with pan-inhibitors).

  • The Kinetic Driver: The defining feature of benzamides is their residence time .

    • Hydroxamates:[4][5][6] Fast association (

      
      ), fast dissociation (
      
      
      
      ).
    • Benzamides:[3][4][5][6][7][8][9] Slow association, very slow dissociation.

    • Impact: This leads to a prolonged pharmacodynamic effect that persists even after the drug has cleared from the plasma, a critical attribute for chronic neurodegenerative treatment where constant high systemic exposure is undesirable.

Mechanism of Action Visualization

The following diagram illustrates the kinetic differentiation and downstream effects in a neuronal context.

HDAC_Mechanism Compound Benzamide Inhibitor (e.g., RGFP966) BBB Blood-Brain Barrier (Permeability Challenge) Compound->BBB Systemic Admin Target HDAC Class I (Zinc Pocket) BBB->Target CNS Penetration (Optimized Analogs) Kinetics Slow Off-Rate (High Residence Time) Target->Kinetics Binding Event Chromatin Histone Hyperacetylation (H3K9ac, H4K12ac) Kinetics->Chromatin Sustained Inhibition GeneExp Gene Expression (BDNF, FXN, Synaptic Genes) Chromatin->GeneExp Epigenetic Remodeling Outcome Neuroprotection & Memory Consolidation GeneExp->Outcome Functional Rescue

Caption: Kinetic pathway of benzamide HDACis from systemic administration to neuroprotective gene modulation.

Part 2: Historical Evolution in Neurodegeneration

The history of benzamides in neuroscience is a progression from "blunt instruments" to "precision scalpels."

Phase 1: The Prototype Era (MS-275 & CI-994)
  • Key Compound: Entinostat (MS-275) .[10][11]

  • Discovery: Originally developed as an anticancer agent.[8]

  • Neuro Application: Early studies utilized MS-275 to probe the role of Class I HDACs in schizophrenia and fear extinction.

  • The Failure Point: Poor BBB Permeability . While MS-275 showed efficacy in peripheral models, its brain/plasma ratio is low. High doses required for CNS effects led to peripheral toxicity.

  • Lesson: Potency (

    
     nM) is irrelevant if the drug cannot reach the target.
    
Phase 2: The Isoform Precision Era (RGFP966)
  • Key Compound: RGFP966 .[12][13]

  • Innovation: High selectivity for HDAC3 over HDAC1/2.

  • Mechanism: HDAC3 functions as a potent negative regulator of memory formation (the "molecular brake").

  • Breakthrough: RGFP966 demonstrated that selectively inhibiting HDAC3 enhances long-term memory and extinction of drug-seeking behavior without the broad transcriptional noise of inhibiting HDAC1/2.

  • Pharmacokinetics: Unlike MS-275, RGFP966 exhibits decent BBB penetration (Brain/Plasma ratio

    
    ).
    
Phase 3: The Genetic Rescue Era (RG2833/Tacedinaline derivatives)
  • Key Compound: RG2833 (RGFP109) .[14]

  • Target: Friedreich's Ataxia (FRDA) .[14][15][16]

  • Mechanism: FRDA is caused by GAA repeat expansions silencing the FXN gene via heterochromatin formation.[14][17][18] RG2833 was designed to reverse this silencing.

  • Outcome: It successfully reactivated FXN mRNA in patient lymphocytes and iPSC-derived neurons. This marked the transition of benzamides from "symptom management" to "etiology reversal."

Summary of Key Benzamides[4]
CompoundPrimary TargetBBB PermeabilityClinical Status (Neuro)Key Finding
Entinostat (MS-275) HDAC 1, 3LowPreclinicalValidated Class I targets; limited by access.
Tacedinaline (CI-994) HDAC 1, 2, 3Low/ModeratePreclinicalImproved memory in aged mice; limited selectivity.
RGFP966 HDAC 3 Moderate Preclinical"Gold Standard" for memory/cognition research.
RG2833 HDAC 1, 3ModeratePhase I (Completed)Proof-of-concept for epigenetic gene reactivation in FRDA.

Part 3: Technical Deep Dive & Experimental Protocols

This section outlines how to validate benzamide efficacy, focusing on the two critical hurdles: Selectivity/Kinetics and Permeability .

Protocol A: Kinetic Profiling (Residence Time)

Standard


 assays are insufficient for benzamides due to their slow equilibration.

Objective: Determine the residence time (


) of the inhibitor-enzyme complex.
Method:  Jump-Dilution Assay.
  • Enzyme Prep: Incubate Recombinant HDAC3 (20 nM) with the benzamide inhibitor at a concentration

    
     its estimated 
    
    
    
    for 1 hour to ensure equilibrium binding.
  • Jump Dilution: Rapidly dilute the mixture

    
     into a reaction buffer containing the fluorogenic substrate (e.g., Fluor-de-Lys) at saturating concentrations (
    
    
    
    ).
  • Measurement: Continuously monitor fluorescence release (Ex 360nm / Em 460nm) over 2–4 hours.

  • Analysis:

    • Plot product formation vs. time.

    • Fit to the integrated rate equation for slow-binding inhibition:

      
      
      
    • Interpretation: A curvature in the progress curve indicates slow dissociation. Calculate residence time

      
      .
      
    • Benchmark: Successful benzamides often show

      
       minutes.
      
Protocol B: BBB Permeability Optimization (The "Benzylic Amine" Rule)

Based on Hooker et al. (ACS Chem. Neurosci., 2014) image-guided synthesis.

Insight: The addition of a basic benzylic amine moiety to the benzamide scaffold significantly enhances BBB penetration.[1][2][3]

Workflow for Screening:

  • In Silico Filter: Calculate Polar Surface Area (PSA). Target PSA

    
    .
    
  • In Vitro Screen (MDR1-MDCK):

    • Setup: Culture MDCK-MDR1 cells (P-glycoprotein overexpressing) on transwell inserts.

    • Dosing: Apply compound (10 µM) to the apical side (A).

    • Sampling: Measure basolateral (B) concentration at 60 min.

    • Calculation: Calculate Apparent Permeability (

      
      ).
      
    • Efflux Ratio: Calculate

      
      .
      
    • Criteria: A viable CNS candidate should have

      
       cm/s and an Efflux Ratio 
      
      
      
      .
  • In Vivo Validation (Cassette Dosing):

    • Administer a cassette of 3-5 compounds (IV) to mice.

    • Harvest brain and plasma at

      
       min.
      
    • Target Metric: Brain/Plasma ratio (

      
      ) 
      
      
      
      .
Experimental Workflow Visualization

Workflow Design Scaffold Design (Benzamide + Benzylic Amine) KineticScreen Kinetic Screen (Jump Dilution Assay) Design->KineticScreen Decision1 Residence Time > 60 min? KineticScreen->Decision1 BBBScreen MDR1-MDCK Assay (Permeability & Efflux) Decision1->BBBScreen Yes Discard Discard / Redesign Decision1->Discard No Decision2 Efflux Ratio < 2? BBBScreen->Decision2 InVivo In Vivo Target Engagement (H3K9ac Western Blot) Decision2->InVivo Yes Decision2->Discard No

Caption: Step-by-step screening pipeline for neuro-active benzamide HDAC inhibitors.

Part 4: Challenges & Future Directions

The Toxicity Threshold

While Class I selectivity reduces toxicity compared to pan-inhibitors, HDAC1/2 inhibition is still associated with fatigue and thrombocytopenia. The field is moving toward HDAC3-selective benzamides (like RGFP966 derivatives) to minimize these systemic effects while maximizing cognitive benefits.

The "Priming" Hypothesis

Recent research suggests benzamides may be most effective not as monotherapies, but as "priming" agents. By opening chromatin structure (increasing acetylation), they render neurotrophic genes (like BDNF) more accessible to subsequent activation by cognitive training or other pharmacological agents.

Conclusion

The history of benzamide HDAC inhibitors in neurodegeneration is a lesson in chemical biology: structure dictates kinetics, and kinetics dictate phenotype. For the researcher, the path forward involves prioritizing slow off-rates and active transport evasion (P-gp) over simple enzymatic potency.

References

  • Malvaez, M., et al. (2013).[12][13][19][20] "HDAC3-selective inhibitor enhances extinction of cocaine-seeking behavior in a persistent manner."[21] Proceedings of the National Academy of Sciences (PNAS).[16] Link

  • Hooker, J. M., et al. (2010). "Histone Deacetylase Inhibitor MS-275 Exhibits Poor Brain Penetration: Pharmacokinetic Studies of [11C]MS-275 using Positron Emission Tomography." ACS Chemical Neuroscience. Link

  • Wang, C., et al. (2014). "Image-Guided Synthesis Reveals Potent Blood–Brain Barrier Permeable Histone Deacetylase Inhibitors."[1][2][3][22] ACS Chemical Neuroscience. Link

  • Soragni, E., et al. (2014).[15] "Epigenetic therapy for Friedreich ataxia." Annals of Neurology. Link

  • Lauffer, B. E., et al. (2013). "Histone deacetylase (HDAC) inhibitor kinetic rate constants correlate with cellular histone acetylation but not transcription and cell viability."[7] Journal of Biological Chemistry. Link

  • Chidamide (CS055) Overview. (2012). "Chidamide (CS055/HBI-8000): a new histone deacetylase inhibitor of the benzamide class with antitumor activity." Cancer Chemotherapy and Pharmacology. Link

Sources

Methodological & Application

Application Note: High-Fidelity Synthesis of Pimelic Diphenylamide 106 and Structural Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the optimized synthetic protocol for N1-(2-aminophenyl)-N7-(4-methylphenyl)heptanediamide , commonly referred to as Compound 106 (or RG106). As a slow, tight-binding inhibitor of Class I histone deacetylases (HDAC1, 2, and 3), Compound 106 has become a critical reference standard in Friedreich’s Ataxia (FRDA) research for its ability to reverse FXN gene silencing [1].

Unlike generic protocols, this guide utilizes a modular convergent synthesis via a monomethyl ester intermediate. This approach ensures high regioselectivity and minimizes the formation of symmetric byproducts, a common failure point in one-pot diamide syntheses. This protocol is adaptable for synthesizing structural analogs by substituting the capping amine (Step 1) or the linker length.

Scientific Background & Mechanism

Compound 106 functions as a benzamide-type HDAC inhibitor.[1][2][3] Its pharmacophore consists of three distinct domains:

  • Zinc-Binding Group (ZBG): The o-aminoanilide moiety coordinates the Zinc ion in the HDAC catalytic pocket.

  • Linker Domain: A pimelic (7-carbon) chain that spans the hydrophobic channel.

  • Surface Recognition Cap: A p-tolyl group that interacts with the rim of the enzyme active site, conferring isoform selectivity (HDAC3 > HDAC1/2) [2].

Mechanistic Pathway

The following diagram illustrates the interaction logic and the retrosynthetic disconnection used in this protocol.

G Target Compound 106 (Target Molecule) Disc1 Disconnection A (Amide Bond) Target->Disc1 Retrosynthesis Inter Intermediate Acid 7-oxo-7-(p-tolylamino)heptanoic acid Disc1->Inter Precursor 1 Start3 o-Phenylenediamine (Mono-Boc Protected) Disc1->Start3 Precursor 2 Start1 Monomethyl Pimelate Inter->Start1 Origin Start2 p-Toluidine Inter->Start2 Origin

Figure 1: Retrosynthetic analysis of Compound 106 showing the convergent assembly strategy.

Materials & Reagents

To ensure reproducibility, use reagents meeting the following specifications.

ReagentCAS No.Purity RequirementRole
Monomethyl pimelate 35466-99-6≥97%Linker Scaffold
p-Toluidine 106-49-0≥99%Surface Cap (Amine A)
N-Boc-o-phenylenediamine 51301-39-2≥97%Pre-ZBG (Amine B)
HATU 148893-10-1≥99%Coupling Agent
DIPEA (Hünig's Base)7087-68-5AnhydrousBase
Trifluoroacetic Acid (TFA) 76-05-1HPLC GradeDeprotecting Agent
DMF 68-12-2AnhydrousSolvent

Detailed Synthesis Protocol

Phase 1: Synthesis of the "Cap" Intermediate

Objective: Attach the surface recognition group (p-toluidine) to the pimelic linker while preserving the distal carboxylic acid for later functionalization.

Step 1.1: Amide Coupling

  • Dissolve monomethyl pimelate (1.0 equiv, 5.0 mmol) in anhydrous DMF (15 mL).

  • Add DIPEA (3.0 equiv) and stir at 0°C for 10 minutes.

  • Add HATU (1.2 equiv) and stir for 15 minutes to activate the carboxylic acid.

  • Add p-toluidine (1.1 equiv) dropwise.

  • Allow the reaction to warm to Room Temperature (RT) and stir for 12 hours under inert atmosphere (

    
    ).
    
    • Checkpoint: Monitor by TLC (Hexane:EtOAc 1:1). The starting ester spot should disappear.

Step 1.2: Hydrolysis of the Methyl Ester

  • Dilute the reaction mixture with EtOAc (50 mL) and wash with 1N HCl (2x), sat.

    
     (2x), and brine.
    
  • Evaporate the organic layer to obtain the crude methyl ester intermediate.

  • Redissolve the crude solid in THF:MeOH:H2O (3:1:1, 20 mL).

  • Add LiOH·H2O (3.0 equiv) and stir at RT for 4 hours.

  • Acidify to pH ~2 with 1N HCl and extract with EtOAc (3 x 30 mL).

  • Dry over

    
    , filter, and concentrate.
    
    • Yield Expectation: ~85-90% of 7-oxo-7-(p-tolylamino)heptanoic acid .

    • Validation: ESI-MS (

      
      ) calc: 250.14, found: 250.1.
      
Phase 2: Installation of the Zinc-Binding Group

Objective: Couple the o-phenylenediamine moiety. Crucial: Use mono-Boc protected diamine to prevent polymerization and ensure the free amine is generated only in the final step.

Step 2.1: Second Amide Coupling

  • Dissolve the acid intermediate from Phase 1 (1.0 equiv) in anhydrous DMF.

  • Add DIPEA (3.0 equiv) and HATU (1.2 equiv). Stir for 20 mins.

  • Add N-Boc-o-phenylenediamine (1.1 equiv).

  • Stir at RT for 16 hours.

  • Workup: Dilute with EtOAc, wash with 0.5N HCl (careful not to deprotect), water, and brine.

  • Purification: Flash column chromatography (SiO2, Hexane/EtOAc gradient 0-50%).

    • Product:Boc-protected Compound 106 .

Phase 3: Global Deprotection & Isolation

Objective: Remove the Boc group to reveal the active o-aminoanilide pharmacophore.

Step 3.1: TFA Deprotection

  • Dissolve the Boc-protected intermediate in DCM (10 mL).

  • Add TFA (2 mL) dropwise at 0°C.

  • Stir at RT for 2 hours.

    • Visual Cue: Evolution of

      
       gas ceases.
      
  • Concentrate the solvent in vacuo. Co-evaporate with toluene (3x) to remove residual TFA.

  • Neutralization: Redissolve in minimal MeOH and neutralize with sat.

    
     or ammonia in MeOH until pH 8.
    
  • Final Purification: Preparative HPLC (C18 column, Water/Acetonitrile with 0.1% Formic Acid).

Experimental Workflow Diagram

Workflow Step1 Step 1: Coupling A (Monomethyl Pimelate + p-Toluidine) Step2 Step 2: Hydrolysis (LiOH, THF/MeOH) Step1->Step2 Intermediate Ester Step3 Step 3: Coupling B (+ N-Boc-o-phenylenediamine) Step2->Step3 Free Acid Step4 Step 4: Deprotection (TFA/DCM) Step3->Step4 Boc-Precursor QC QC: HPLC & NMR Step4->QC Crude 106

Figure 2: Step-by-step experimental workflow for the synthesis of Pimelic Diphenylamide 106.

Quality Control & Characterization

A valid synthesis must meet the following criteria before biological testing.

1H NMR (DMSO-d6, 400 MHz) Signature
  • δ 9.80 (s, 1H): Amide NH (anilinic).

  • δ 9.20 (s, 1H): Amide NH (ZBG side).

  • δ 7.50 (d, 2H): p-Tolyl aromatic protons.

  • δ 7.10 (d, 2H): p-Tolyl aromatic protons.

  • δ 6.50 - 7.00 (m, 4H): o-Phenylenediamine aromatic protons.

  • δ 4.80 (s, 2H): Aniline

    
     (Broad, disappears with 
    
    
    
    ).
  • δ 2.20 - 2.30 (m, 4H):

    
    -methylene protons (linker ends).
    
  • δ 2.24 (s, 3H): Methyl group on p-tolyl ring.

  • δ 1.30 - 1.60 (m, 6H): Internal methylene protons of pimelic linker.

Purity Specifications
  • HPLC Purity: >95% (254 nm).

  • Mass Spectrometry:

    
     340.2 
    
    
    
    .

Safety & Handling

  • TFA (Trifluoroacetic Acid): Highly corrosive. Handle in a fume hood.

  • o-Phenylenediamine: Toxic and potential sensitizer. Avoid skin contact.

  • Storage: Store the final compound at -20°C in the dark. Benzamides can slowly oxidize in solution; prepare fresh stocks in DMSO for biological assays.

References

  • Chou, C. J., et al. (2008). "Pimelic Diphenylamide 106 Is a Slow, Tight-binding Inhibitor of Class I Histone Deacetylases."[1][2] Journal of Biological Chemistry, 283(51), 35402–35409. Link

  • Rai, M., et al. (2008). "HDAC inhibitors correct frataxin deficiency in a Friedreich's ataxia mouse model."[4] PLoS One, 3(4), e1958. Link

  • Soragni, E., et al. (2014). "Epigenetic therapy for Friedreich ataxia." Annals of Neurology, 76(4), 489–508. Link

  • Xu, C., et al. (2009). "Chemical probes identify a role for histone deacetylase 3 in Friedreich's ataxia gene silencing." Chemistry & Biology, 16(9), 980-989. Link

Sources

Administration routes for 106 analog in murine models of FRDA

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the administration, formulation, and validation protocols for Compound 106 (specifically the clinical candidate RG2833 , also known as RGFP109 in specific contexts) in murine models of Friedreich's Ataxia (FRDA).

Compound 106 is a pimelic diphenylamide (2-aminobenzamide) histone deacetylase inhibitor (HDACi) that targets HDAC1 and HDAC3. Its primary mechanism is the reversal of heterochromatin-mediated silencing of the FXN gene. While highly potent in vitro, the in vivo application of 106 analogs is challenged by poor aqueous solubility and rapid metabolic clearance. This protocol prioritizes the Subcutaneous (SC) route, which has been validated to achieve therapeutic brain concentrations and histone hyperacetylation in KIKI and YG8R mice.

Scientific Background & Mechanism

The Challenge: FRDA is caused by a GAA[1][2][3][4][5][6]·TTC repeat expansion in the first intron of the FXN gene.[1][2][3][5][6] This expansion recruits HDACs (specifically HDAC3), leading to hypoacetylation of histones H3 and H4, heterochromatin formation, and transcriptional silencing of Frataxin.

The Solution: Compound 106 acts as a "slow-on/slow-off" tight-binding inhibitor.[7] Unlike hydroxamate HDAC inhibitors (e.g., SAHA), 106 is brain-penetrant and selectively targets the epigenetic machinery responsible for FXN silencing without broad cytotoxicity.

Diagram 1: Mechanism of Action (DOT)

MOA cluster_pathology FRDA Pathology cluster_treatment 106 Analog Mechanism GAA GAA Repeat Expansion (Intron 1) Heterochromatin Heterochromatin Formation (H3K9me3 High, H3/H4ac Low) GAA->Heterochromatin Recruits HDAC3/NCOR Silencing FXN Gene Silencing Heterochromatin->Silencing Drug Compound 106 (RG2833) Inhibition Inhibits HDAC1 / HDAC3 Drug->Inhibition Slow-on/Slow-off binding Inhibition->Heterochromatin Reverses Acetylation Restores Histone Acetylation (H3K9ac, H4K5ac) Inhibition->Acetylation Expression FXN mRNA Transcription Restored Acetylation->Expression

Caption: Mechanism of 106-mediated reversal of FXN silencing.[5][7] The compound inhibits HDAC3, increasing histone acetylation at the FXN locus.

Experimental Design & Model Selection

Successful evaluation requires the correct murine model. Standard wild-type (WT) mice are unsuitable for efficacy studies as they lack the epigenetic silencing mechanism.

ModelGenotypePhenotypeSuitability for 106 Studies
KIKI Fxn(GAA)230/(GAA)230Mild.[5] No overt ataxia. Molecular silencing present.[3][6][8]High. Best for measuring FXN mRNA upregulation and histone acetylation markers.
YG8R Fxn-/-, Tg(FXN)GAAProgressive motor deficits.[8] Humanized locus.High. Suitable for functional readouts (Rotarod) and molecular validation.
KIKO Fxn(GAA)230/-Intermediate severity.Moderate. Good for tissue-specific analysis.

Protocol: Formulation & Administration

Critical Note: Compound 106 is highly lipophilic. Improper formulation leads to precipitation at the injection site, resulting in sub-therapeutic plasma levels and high variability.

A. Vehicle Preparation

Standard aqueous buffers (PBS) are incompatible with high-dose 106.

  • Recommended Vehicle: 10% DMSO / 40% PEG 400 / 50% Saline (0.9%).

  • Alternative (Depot): Corn Oil or Sesame Oil (for slower release, though less predictable Cmax).

Step-by-Step Formulation (150 mg/kg dose):

  • Calculate: For a 25g mouse at 150 mg/kg, you need 3.75 mg of compound.

  • Dissolve: Dissolve 3.75 mg of Compound 106 powder in 20 µL of 100% DMSO. Vortex until completely clear (yellowish solution).

  • Co-solvent: Add 80 µL of PEG 400. Vortex thoroughly.

  • Dilute: Slowly add 100 µL of warm (37°C) sterile saline while vortexing.

    • Final Concentration: ~18.75 mg/mL.

    • Injection Volume: ~200 µL per mouse.

    • Stability:[8] Prepare fresh daily. Do not store diluted suspension.

B. Subcutaneous (SC) Administration Route

The SC route is preferred over IP for 106 analogs to avoid first-pass hepatic metabolism and ensure sustained plasma exposure.

  • Restraint: Scruff the mouse firmly to expose the dorsal flank.

  • Needle: Use a 27G or 26G needle.

  • Injection: Insert needle into the loose skin of the flank (subcutaneous space). Inject slowly (over 5–10 seconds) to prevent leakage.

  • Rotation: If dosing chronically (e.g., daily for 5 days), rotate injection sites (Left Flank -> Right Flank -> Neck) to minimize local irritation.

Dosing Regimen:

  • Acute (PD Validation): 150 mg/kg, single dose or daily x 3 days. Harvest tissues 24h post-last dose.

  • Chronic (Efficacy): 100–150 mg/kg, 3x per week for 4+ weeks.

Validation & Readouts

To confirm the "106 effect," you must validate both the Pharmacokinetic (PK) delivery and the Pharmacodynamic (PD) response.

Diagram 2: Experimental Workflow (DOT)

Workflow cluster_timeline Timeline Prep Compound Prep (DMSO/PEG/Saline) Dose SC Injection 150 mg/kg Prep->Dose T0 T=0h Dosing Harvest Tissue Harvest (Brain, Heart, Liver) Dose->Harvest 24h Post-Dose T24 T=24h Harvest Analysis1 qRT-PCR (FXN mRNA) Harvest->Analysis1 Analysis2 Western Blot (H3K9ac / Frataxin) Harvest->Analysis2 Analysis3 ChIP (Histone Occupancy) Harvest->Analysis3

Caption: Workflow for acute validation of 106 analog efficacy in murine tissues.

Key Biomarkers:
  • FXN mRNA (qRT-PCR):

    • Target: 1.5-fold to 2.0-fold increase in brain/heart relative to vehicle.

    • Note: Use primers spanning the exon 1-2 junction to detect mature transcript.

  • Histone Acetylation (Western Blot):

    • Extract acid-soluble nuclear proteins.[5]

    • Probe for H3K9ac or H4K5ac .

    • Expect: Global increase in acetylation in PBMC and brain tissue.

  • Frataxin Protein:

    • Detection is difficult due to the long half-life of the protein. In acute (3-day) studies, protein levels may not rise significantly despite mRNA increase. Chronic studies (4 weeks) are required for protein validation.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Precipitation in Syringe Saline added too fast or solution cold.Keep reagents at 37°C. Add saline dropwise while vortexing.
No mRNA Increase Poor brain penetrance or timing.Ensure harvest is 24h post-dose (peak effect).[9][10] Verify injection technique (SC vs Intradermal).
Skin Irritation DMSO concentration >20%.Reduce DMSO to 10% max. Increase PEG400 ratio.
High Variability Metabolic clearance differences.106 has a short plasma half-life. Ensure consistent dosing time (e.g., 9:00 AM).

References

  • Rai, M., et al. (2008). "HDAC Inhibitors Correct Frataxin Deficiency in a Friedreich Ataxia Mouse Model."[7] PLoS ONE, 3(4): e1958. Link

    • Key Finding: Establishes 150 mg/kg SC as the effective dose for restoring FXN mRNA in KIKI mice.[9][10]

  • Rai, M., et al. (2010). "Two New Pimelic Diphenylamide HDAC Inhibitors Induce Sustained Frataxin Upregulation in Cells from Friedreich's Ataxia Patients and in a Mouse Model." PLoS ONE, 5(1): e8825.[9] Link

    • Key Finding: Characterization of 106 and 109 analogs; PK/PD correl
  • Sandi, C., et al. (2011). "Prolonged treatment with pimelic o-aminobenzamide HDAC inhibitors ameliorates the disease phenotype of a Friedreich ataxia mouse model."[9] Neurobiology of Disease, 42(3), 496-505.[9] Link

    • Key Finding: Chronic dosing protocols and functional recovery in YG8R mice.
  • Gottesfeld, J. M., et al. (2013). "Increasing frataxin gene expression with histone deacetylase inhibitors as a therapeutic approach for Friedreich's ataxia."[3] Journal of Neurochemistry, 126(s1), 147-154. Link

    • Key Finding: Review of the molecular mechanism and clinical transl

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Pimelic Diphenylamide Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive technical guide for the purification of pimelic diphenylamide compounds using High-Performance Liquid Chromatography (HPLC). Pimelic diphenylamides, characterized by a seven-carbon pimelic acid backbone flanked by two phenylamide groups, are hydrophobic molecules of interest in medicinal chemistry and materials science. Achieving high purity is critical for their accurate downstream characterization and application. This guide details robust, field-proven protocols for both Reverse-Phase (RP-HPLC) and Normal-Phase (NP-HPLC) purification. We will explore the fundamental principles guiding the choice of methodology, systematic method development, and strategies for scaling from analytical to preparative purification. Detailed step-by-step protocols, troubleshooting guidance, and data presentation tables are included to empower researchers, scientists, and drug development professionals to achieve optimal purity for this class of compounds.

Introduction to Pimelic Diphenylamides and Purification Rationale

Pimelic diphenylamide and its derivatives represent a class of compounds with significant hydrophobicity conferred by the dual phenyl rings and the aliphatic pimeloyl linker. The central amide functionalities introduce polarity and the potential for hydrogen bonding. This amphipathic nature makes them compelling candidates for various applications, including their use as building blocks in supramolecular chemistry and as potential therapeutic agents.

The synthesis of these compounds often results in a crude mixture containing starting materials, reagents, and side-products. For any meaningful biological evaluation or material characterization, isolation of the target compound to a high degree of purity (>95%) is non-negotiable. HPLC stands as the premier technique for this purpose, offering high-resolution separation capabilities essential for purifying such molecules.[1]

Foundational Principles: Selecting the Right Chromatographic Mode

The success of any purification hinges on selecting the appropriate chromatographic mode that exploits the physicochemical properties of the analyte. For pimelic diphenylamides, two primary modes are relevant: Reverse-Phase and Normal-Phase HPLC.

Reverse-Phase HPLC (RP-HPLC): The Workhorse for Hydrophobic Molecules

RP-HPLC is the most common and powerful technique for separating non-polar to moderately polar compounds.[2] Its stationary phases are non-polar (hydrophobic), typically silica particles chemically bonded with alkyl chains (e.g., C18, C8).

  • Mechanism of Retention: The primary retention mechanism is hydrophobic interaction.[3][4] In a polar mobile phase (e.g., water/acetonitrile), hydrophobic molecules like pimelic diphenylamide preferentially adsorb to the hydrophobic stationary phase. To elute the compound, the concentration of a less polar organic solvent (the "strong" solvent) in the mobile phase is increased, disrupting the hydrophobic interactions and moving the analyte through the column.[5] Hydrophilic impurities will have minimal interaction and elute early.[2][5]

  • Causality for Pimelic Diphenylamides: The significant non-polar surface area of the two phenyl rings and the seven-carbon linker makes pimelic diphenylamides ideal candidates for RP-HPLC. They will be strongly retained, allowing for excellent separation from more polar impurities.

Normal-Phase HPLC (NP-HPLC): An Orthogonal Approach

NP-HPLC utilizes a polar stationary phase (e.g., bare silica, or bonded with cyano or amide groups) and a non-polar mobile phase (e.g., hexane/isopropanol).[6]

  • Mechanism of Retention: Retention is based on polar interactions, such as hydrogen bonding and dipole-dipole interactions, between the analyte and the polar stationary phase. More polar compounds are retained more strongly. Elution is achieved by increasing the polarity of the mobile phase.

  • Causality for Pimelic Diphenylamides: While the overall molecule is hydrophobic, the two amide groups provide polar interaction sites. NP-HPLC can be a powerful orthogonal technique to RP-HPLC. It is particularly useful for separating isomers or resolving impurities that have similar hydrophobicity to the target compound but differ in their polar functional groups. Amide-functionalized stationary phases are particularly suitable as they offer enhanced stability and reduced reactivity compared to bare silica or amine phases.[7][8]

Systematic Method Development and Scale-Up

A logical, systematic approach is crucial for developing an efficient and robust purification method. The process should always begin at the analytical scale to conserve valuable sample and minimize solvent consumption before scaling up to a preparative scale.[9][10]

Method_Development_Workflow cluster_analytical Analytical Method Development cluster_prep Preparative Scale-Up A 1. Column & Mode Selection (Start with RP-C18) B 2. Scouting Gradient (e.g., 5-95% B over 20 min) A->B Initial Setup C 3. Identify Elution Window (Determine %B for target peak) B->C Run Analysis D 4. Optimize Gradient (Shallow gradient around target %B) C->D Refine Method E 5. Assess Purity & Resolution D->E Evaluate E->A Purity Goal Not Met? (Try different column/mode) F 6. Select Preparative Column (Same chemistry, larger ID) E->F Purity Goal Met? G 7. Calculate Scaled Parameters (Flow rate, gradient time, sample load) F->G Geometric Scaling H 8. Perform Preparative Run G->H Implement Scaled Method I 9. Fraction Collection H->I During Elution J 10. Purity Analysis of Fractions I->J Post-Run

Caption: Workflow for HPLC Method Development and Scale-Up.

The key to successful scale-up is maintaining the resolution achieved at the analytical scale. This involves geometrically scaling the flow rate and gradient time based on the column dimensions and calculating the appropriate sample load.[9]

Experimental Protocols

Safety Precaution: Always use HPLC-grade solvents and wear appropriate personal protective equipment (PPE), including safety glasses and gloves. Mobile phases should be filtered (0.45 µm for HPLC, 0.22 µm for UHPLC) and degassed before use to prevent system blockages and ensure baseline stability.

Sample Preparation

Proper sample preparation is critical for reproducible results and to protect the HPLC column.[11][12]

  • Solubility Testing: Determine a suitable solvent for the crude pimelic diphenylamide sample. The ideal solvent should fully dissolve the sample and be miscible with the mobile phase.[13][14] For RP-HPLC, this is often Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), or Methanol (MeOH). For NP-HPLC, Dichloromethane (DCM) or Tetrahydrofuran (THF) may be appropriate.

  • Dissolution: Prepare a stock solution at a concentration of approximately 10-20 mg/mL for analytical scouting. For preparative runs, create the most concentrated, yet fully dissolved, solution possible in a minimal volume of a strong solvent (like DMSO) or the initial mobile phase.

  • Filtration: Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter (choose a filter material, like PTFE, compatible with your solvent) to remove any particulate matter.[13] This prevents clogging of the injector and column frit.[11]

Protocol 1: Preparative Reverse-Phase HPLC (RP-HPLC)

This method is the primary recommendation for purifying pimelic diphenylamide compounds.

Step-by-Step Methodology:

  • Column Selection:

    • Analytical: C18 bonded silica column (e.g., 4.6 x 150 mm, 5 µm particle size). A C18 phase provides maximum hydrophobic retention, which is ideal for this class of compounds.[15][16]

    • Preparative: C18 column with the same stationary phase chemistry but larger dimensions (e.g., 21.2 x 250 mm, 5-10 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid (or 0.1% TFA) in HPLC-grade Water. The acidic modifier helps to protonate silanols on the stationary phase, reducing peak tailing, and ensures consistent ionization of any acidic/basic functionalities in the sample.[3]

    • Mobile Phase B: 0.1% Formic Acid (or 0.1% TFA) in HPLC-grade Acetonitrile (ACN). ACN is often preferred over methanol as it has a lower viscosity and provides different selectivity.[3]

  • Analytical Method Development:

    • Scouting Gradient: Run a broad linear gradient to determine the approximate elution conditions (see Table 1).[17]

    • Optimized Gradient: Based on the scouting run, create a shallower, more focused gradient around the retention time of the target compound to maximize resolution (see Table 1).[18][19]

  • Preparative Scale-Up:

    • Equilibrate the preparative column with at least 5-10 column volumes of the initial mobile phase composition.

    • Inject the filtered, concentrated sample onto the column.

    • Run the scaled-up gradient method (see Table 1 for example parameters).

  • Detection & Fraction Collection:

    • Detection: Use a UV detector. The phenylamide chromophores should provide strong absorbance. A preliminary UV scan of the analyte would be ideal; otherwise, monitor at 254 nm as a starting point.[20]

    • Collection: Collect fractions based on the UV signal, ensuring collection starts before the peak rises and ends after it returns to baseline.

  • Post-Purification:

    • Analyze the collected fractions for purity using the analytical HPLC method.

    • Pool the pure fractions.

    • Remove the solvent via rotary evaporation or lyophilization to yield the purified pimelic diphenylamide.

Table 1: Example RP-HPLC Method Parameters

Parameter Analytical Scale Preparative Scale
Column C18, 4.6 x 150 mm, 5 µm C18, 21.2 x 250 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in ACN 0.1% Formic Acid in ACN
Flow Rate 1.0 mL/min 21.2 mL/min
Scouting Gradient 10% to 95% B in 15 min 10% to 95% B in 15 min
Optimized Gradient e.g., 60% to 80% B in 20 min e.g., 60% to 80% B in 20 min
Injection Volume 5-20 µL 0.5-5 mL (concentration dependent)

| Detection | UV at 254 nm | UV at 254 nm |

Protocol 2: Orthogonal Normal-Phase HPLC (NP-HPLC)

Use this method if RP-HPLC fails to resolve a critical impurity or for separating isomers.

Step-by-Step Methodology:

  • Column Selection:

    • Analytical/Preparative: A silica or amide-bonded column. Amide columns are often more robust and reproducible.[7][21]

  • Mobile Phase Preparation:

    • Mobile Phase A: Heptane or Hexane.

    • Mobile Phase B: Isopropanol (IPA) or Ethyl Acetate.

    • Important: Ensure the HPLC system is completely free of water and reverse-phase solvents by flushing thoroughly with an intermediate solvent like IPA.[14]

  • Method Development:

    • NP-HPLC is often performed isocratically (constant mobile phase composition).

    • Start with a low percentage of the polar solvent (e.g., 95:5 Hexane:IPA).

    • Adjust the ratio to achieve a retention factor (k') between 2 and 10 for the target compound. Increase the percentage of IPA to decrease retention time.

Table 2: Example NP-HPLC Method Parameters

Parameter Analytical Scale Preparative Scale
Column Silica, 4.6 x 250 mm, 5 µm Silica, 21.2 x 250 mm, 10 µm
Mobile Phase A Hexane Hexane
Mobile Phase B Isopropanol (IPA) Isopropanol (IPA)
Mode Isocratic (e.g., 90:10 A:B) Isocratic (e.g., 90:10 A:B)
Flow Rate 1.5 mL/min 30 mL/min
Injection Volume 5-20 µL 0.5-5 mL

| Detection | UV at 254 nm | UV at 254 nm |

Troubleshooting Common Purification Issues

Even with a well-designed protocol, challenges can arise. Below is a guide to addressing common problems.

Troubleshooting_Tree cluster_peak_shape Poor Peak Shape cluster_resolution Poor Resolution Problem Problem Observed Cause Potential Cause Problem->Cause Is it... Solution Recommended Solution Cause->Solution If so... P1 Broad Peaks C1 Mass Overload? P1->C1 Mass Overload P2 Peak Tailing C2 Silanol Interaction? P2->C2 Secondary Interactions (e.g., with silanols) P3 Split Peaks C3 Column Issue? P3->C3 Clogged Frit / Column Void P4 Co-eluting Peaks C4 Poor Selectivity? P4->C4 Insufficient Separation S1 Reduce sample concentration/ injection volume. C1->S1 Yes S2 Add/increase acidic modifier (TFA, Formic Acid). C2->S2 Yes S3 Reverse flush column. If persists, replace column. C3->S3 Yes S4 Flatten gradient slope. Try different organic solvent (MeOH vs ACN). Switch to orthogonal mode (NP-HPLC). C4->S4 Yes

Caption: Decision Tree for Troubleshooting HPLC Issues.

Problem Potential Cause(s) Recommended Solution(s)
No/Low Peak Signal - Compound did not elute (too hydrophobic).- Poor UV absorbance at monitored wavelength.- Sample degradation.- Increase gradient endpoint to 100% B and hold.- Use a Diode Array Detector (DAD) to check all wavelengths or switch to a universal detector like CAD or ELSD.[22][23]- Verify sample stability.
Poor Resolution - Gradient is too steep.- Inappropriate stationary phase selectivity.- Decrease the gradient slope across the elution window (e.g., 1% B/min).[17][18]- Try a different column chemistry (e.g., Phenyl-Hexyl instead of C18) or switch to NP-HPLC.
Peak Tailing - Secondary polar interactions with residual silanols on the silica support.- Mass overload of the column.- Ensure an acidic modifier (0.1% TFA or Formic Acid) is in the mobile phase.[3]- Reduce the amount of sample injected.
Variable Retention Times - Inadequate column equilibration between runs.- Pump malfunction or leaks.- Mobile phase composition changing (evaporation).- Ensure equilibration time is at least 10 column volumes.[24]- Perform system maintenance; check pump pressure ripple.- Keep mobile phase reservoirs capped.[24]

Conclusion

The purification of pimelic diphenylamide compounds can be reliably achieved through a systematic HPLC method development approach. Reverse-phase HPLC on a C18 stationary phase represents the most direct and effective primary strategy due to the hydrophobic nature of these molecules. When co-eluting impurities prove difficult to resolve, orthogonal normal-phase HPLC provides an excellent alternative separation mechanism. By starting with analytical-scale scouting, optimizing the separation, and carefully scaling the method to a preparative format, researchers can consistently obtain the high-purity material required for rigorous scientific investigation. Adherence to the detailed protocols and troubleshooting guides presented in this note will enable efficient and successful purification outcomes.

References

  • Mastelf. (2025, March 3). How to Optimize HPLC Gradient Elution for Complex Samples.
  • Drawell. Sample Preparation for HPLC Analysis: Step Guides and Common Techniques.
  • Waters. Analytical HPLC to Preparative HPLC: Scale-Up Techniques using a Natural Product Extract.
  • Welch Materials. (2025, March 24). Gradient Optimization in HPLC.
  • Phenomenex. LC Scaling Analytical Methods Technical Tip 1.
  • Thermo Fisher Scientific. (2019, July 11). Prep LC 101: Scaling up with Preparative HPLC.
  • HPLC Sample Preparation Solutions for Best Results.
  • Phenomenex. LC Scaling Analytical Methods Technical Tip 2.
  • alwsci. (2025, April 15). Key Considerations For Sample Preparation in HPLC.
  • Polymer Chemistry Characterization Lab. Sample Preparation – HPLC.
  • Organomation. HPLC Sample Preparation.
  • Phenomenex. Reversed Phase HPLC Method Development.
  • Gilson. Tech Note: Scale Up Your Prep HPLC with a VERITY® HPLC System.
  • Sigma-Aldrich. HPLC Troubleshooting Guide.
  • Drawell. Strategies for Method Development and Optimization in HPLC.
  • Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC.
  • Bitesize Bio. (2025, June 8). Getting the Most Out of Your Column: Optimizing Your HPLC Gradient.
  • LCGC International. (2017, May 1). The Secrets of Successful Gradient Elution.
  • Sigma-Aldrich. HPLC Troubleshooting Guide.
  • Tosoh Bioscience. Normal Phase Chromatography.
  • ResearchGate. (2016, August 5). How to adjust HPLC Reverse Chromatography systems for increasingly hydrophillic/phobic molecules?.
  • Shinde, V. (2020, October 24). Analytical Method Development Approach When Compounds Don't Have UV Chromophore.
  • IJSDR. Troubleshooting in HPLC: A Review.
  • Welch Materials. (2025, November 5). HPLC Column Selection: Core to Method Development (Part I).
  • Sigma-Aldrich. Method development & optimization.
  • Tech Information. (2025, July 12). Amide or Amino HPLC Columns What are the Differences.
  • GL Sciences. Amide Column.
  • ResearchGate. Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds | Request PDF.
  • Chromatography Online. (2025, April 28). Overcoming Small Molecule HPLC Challenges Using Inert Columns.
  • Atinary. (2024, August 27). Optimizing HPLC method development to maximize peak resolution.
  • Sigma-Aldrich. Developing HPLC Methods.
  • Chromatography Forum. (2025, March 20). Amide column for normal phase?.
  • iosrphr.org. (2024, September 11). A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Validation.
  • HPLC Method Development and Validation for Pharmaceutical Analysis.
  • YouTube. (2020, August 17). Introduction to HPLC - Lecture 3: Reverse Phase HPLC.
  • Sigma-Aldrich. HPLC and UHPLC Column Selection Guide.
  • Waters Corporation. Method Development for Hydrophobic Interaction Chromatography (HIC) Based Protein Separations on Waters Protein-Pak Hi Res HIC Columns.
  • ResearchGate. (2017, December 20). How can I separate drugs with carboxylic and amide groups by using HPLC?.
  • SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns.
  • Bentham Science Publisher. (2023, October 10). Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds.
  • PubMed. (2017, September 5). A simplified guide for charged aerosol detection of non-chromophoric compounds-Analytical method development and validation for the HPLC assay of aerosol particle size distribution for amikacin.
  • Agilent. (2013, June 20). Choosing HPLC Columns for Rapid Method Development.
  • ResearchGate. (2025, August 7). On-Column Approach in the HPLC-UV Analysis of Non-chromophoric Compounds Using Azelaic Acid as a Model.
  • a rapid hplc method for determination of major phenolic acids in plant material.

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Designing time-course experiments for slow-binding HDAC inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Kinetic Profiling of Slow-Binding HDAC Inhibitors

Abstract & Introduction

In histone deacetylase (HDAC) drug discovery, standard endpoint IC50 assays frequently fail to predict in vivo efficacy.[1] Many high-potency HDAC inhibitors (e.g., Entinostat/MS-275, Romidepsin) exhibit slow-binding kinetics , where the equilibrium between the inhibitor and the enzyme is not reached within the standard 30-minute assay window.

This leads to the "IC50 Shift" phenomenon: the longer the inhibitor is pre-incubated with the enzyme, the more potent it appears. More importantly, the residence time (


) —the duration the drug remains bound to the target (

)—is often a superior predictor of pharmacodynamic duration and therapeutic index than thermodynamic affinity (

).

This guide provides a rigorous framework for identifying and characterizing slow-binding HDAC inhibitors using discontinuous kinetic profiling and jump-dilution recovery methods, specifically tailored for the two-step nature of standard fluorogenic HDAC assays.

Theoretical Framework: The Mechanism of Slow Binding[2]

Slow binding is generally described by two mechanisms. Distinguishing between them is critical for lead optimization.

  • Mechanism A (Simple Slow Binding): A single-step process where the collision and binding are slow (

    
     is low), often due to a high energy barrier for desolvation or conformation change.
    
    
    
    
  • Mechanism B (Induced Fit): A two-step process. A rapid initial weak binding (

    
    ) is followed by a slow isomerization to a tight-binding complex (
    
    
    
    ). This is common for potent HDAC inhibitors that insert a zinc-binding group deep into the active site.
    
    

Key Parameters:

  • 
    :  The observed rate constant of the transition from initial velocity (
    
    
    
    ) to steady-state velocity (
    
    
    ).[2]
  • Residence Time (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ):  The reciprocal of the dissociation rate constant (
    
    
    
    ).[3]

SlowBinding E Enzyme (E) EI Initial Complex (EI) (Weak Binding) E->EI Fast (k1) I Inhibitor (I) EI_star Isomerized Complex (EI*) (Tight Binding) EI->EI_star Slow Isomerization (k3) Rate Limiting Step

Figure 1: Mechanism B (Induced Fit) pathway common in high-potency HDAC inhibitors. The transition to EI is the slow step determining residence time.*

Experimental Design Strategy

Most standard HDAC assays (e.g., Boc-Lys(Ac)-AMC) are discontinuous . They require a second step (Trypsin/Developer addition) to generate fluorescence. Therefore, you cannot monitor the reaction continuously in a single well. The protocols below are adapted for this constraint.

Protocol 1: The "IC50 Shift" Diagnostic (Variable Pre-incubation)

Objective: Rapidly identify if a compound is a slow binder.

Methodology:

  • Prepare Enzyme (E) and Substrate (S) working solutions.

  • Prepare Inhibitor (I) dilution series (10-point dose-response).

  • Plate Setup: Create four identical assay plates.

  • Pre-incubation: Add (E) to (I) in all plates.

    • Plate 1: Incubate 0 mins (Start reaction immediately with S).

    • Plate 2: Incubate 30 mins.

    • Plate 3: Incubate 60 mins.

    • Plate 4: Incubate 120 mins.

  • Reaction: Add (S) to initiate the reaction. Allow reaction to proceed for a fixed short time (e.g., 15 mins) to measure initial velocity relative to the pre-incubation state.

  • Development: Add Developer/Stop solution and read fluorescence.

Data Analysis: Calculate the IC50 for each pre-incubation time.

  • Fast Binder: IC50 remains constant across all plates.

  • Slow Binder: IC50 decreases (potency increases) as pre-incubation time increases, stabilizing only when equilibrium is reached.

ParameterFast Binder (e.g., SAHA)Slow Binder (e.g., Entinostat)
IC50 (0 min) 50 nM> 1000 nM
IC50 (120 min) 50 nM20 nM
Shift Ratio ~1.0> 50-fold
Protocol 2: Jump-Dilution Recovery (Determining )

Objective: Measure Residence Time (


) by forcing the inhibitor to dissociate.

Principle: Incubate Enzyme and Inhibitor at high concentrations (saturation) to form the


 complex. Rapidly dilute the mixture (100-fold) into a buffer containing saturating Substrate.[4] As 

dissociates, enzymatic activity recovers.[4][5]

Step-by-Step Protocol:

  • Phase 1: Formation of EI Complex

    • Prepare a "High Concentration Mix":

      • [Enzyme] = 100x the final assay concentration (e.g., 50 nM if final is 0.5 nM).

      • [Inhibitor] = 10x the measured IC50 (ensure >95% occupancy).

    • Incubate for 2 hours to ensure full formation of

      
      .
      
    • Control: Prepare a "No Inhibitor" High Concentration Mix (Enzyme + DMSO).

  • Phase 2: The Jump (Dilution)

    • Prepare "Release Buffer": Assay buffer containing Saturating Substrate (e.g., 20x

      
      ). High substrate is critical to prevent re-binding of the inhibitor (competition).
      
    • Dilute the High Concentration Mix 100-fold into the Release Buffer.

    • Result: [Inhibitor] drops to 0.1x IC50 (below binding threshold), driving dissociation.

  • Phase 3: Discontinuous Time-Course Sampling

    • Since we cannot read continuously with standard HDAC substrates, sample the reaction mix at specific time points:

      • 
         minutes.
        
    • At each time point, transfer an aliquot to a stop/developer solution.[6]

    • Read Fluorescence.[7]

JumpDilution Step1 Step 1: Pre-incubation [E] = 100x, [I] = 10x IC50 Time: 2 hrs Step2 Step 2: The Jump Dilute 1:100 into Buffer + Substrate (High [S]) Step1->Step2 Rapid Dilution Step3 Step 3: Recovery Phase [I] falls below IC50 Enzyme activity recovers as I dissociates Step2->Step3 Dissociation Step4 Data Output Plot Product vs. Time Curvature indicates k_off Step3->Step4 Analysis

Figure 2: Workflow for Jump-Dilution experiments. The rapid dilution forces the release of the inhibitor, allowing measurement of the off-rate.

Data Analysis & Interpretation

Fitting the Recovery Curve

Plot the Product Formation (RFU) vs. Time (


).

For a slow-binding inhibitor, the recovery of activity follows the integrated rate equation:



  • 
    :  Product at time 
    
    
    
    .
  • 
    :  Steady-state velocity (final recovered rate, should match the "No Inhibitor" control velocity if recovery is 100%).
    
  • 
    :  Initial velocity (should be near 0 if binding was tight).
    
  • 
    :  The observed rate constant of recovery.
    

In a Jump Dilution experiment with high substrate and low inhibitor after dilution,


 .

Calculating Residence Time:


[3]
Distinguishing Irreversible Inhibition

If the enzyme activity never recovers (flat line) after jump dilution, but the control (DMSO) is active, the inhibitor is likely irreversible (covalent binder) rather than just slow-binding.

Critical Parameters & Troubleshooting

ParameterRecommendationReason
Substrate Concentration > 10x

in Release Buffer
High [S] competes with [I] to prevent re-binding, ensuring

reflects pure dissociation.
Enzyme Stability Include "No Inhibitor" controlHDACs can lose activity over hours at 37°C. Normalize data to the control's decay.
Dilution Factor Minimum 50-fold, ideally 100-foldEnsures [I] drops significantly below the IC50 to drive the equilibrium toward dissociation.[4]
Signal Linearity Keep substrate conversion < 10%Maintains steady-state assumptions. If >10%, product inhibition may skew kinetics.

References

  • Copeland, R. A. (2016).[8] The drug-target residence time model: a 10-year retrospective.[8][9] Nature Reviews Drug Discovery, 15(2), 87-95.[8] [Link][8]

  • Copeland, R. A., Pompliano, D. L., & Meek, T. D. (2006).[10] Drug-target residence time and its implications for lead optimization. Nature Reviews Drug Discovery, 5(9), 730-739.[10] [Link]

  • Lagemann, C., et al. (2021). Determination of Slow-binding HDAC Inhibitor Potency and Subclass Selectivity. ChemRxiv (Preprint/Research). [Link]

  • BellBrook Labs. (2023). A Guide to Measuring Drug-Target Residence Times with Biochemical Assays. Application Note. [Link]

  • Beilstein-Institut. (2013). Slow-onset Enzyme Inhibition and Inactivation.[1] Beilstein-Institut Proceedings. [Link]

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Application Notes & Protocols: Safe Storage and Handling of Pimelic Diphenylamide 106 Powder

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

Pimelic diphenylamide 106, also known as TC-H 106, is a potent, slow, tight-binding inhibitor of class I histone deacetylases (HDACs), specifically targeting HDAC1, 2, and 3.[1] Its utility in modulating gene expression makes it a valuable tool in research, particularly in studies of neuropsychiatric diseases and oncology.[1] Given its biological activity and fine powder form, establishing rigorous storage and handling protocols is paramount to ensure researcher safety, maintain compound integrity, and guarantee experimental reproducibility.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals. It moves beyond procedural steps to explain the scientific rationale behind each recommendation, empowering users to handle this compound with confidence and safety. The protocols outlined herein are designed to be self-validating, incorporating principles of risk assessment and control as mandated by occupational safety standards.[2][3]

Compound Identification and Properties

Properly identifying the compound and understanding its physical properties are the foundation of safe handling.

PropertyDataSource
Full Chemical Name N1,N7-diphenylheptanediamideMedChemExpress
Common Synonyms Pimelic Diphenylamide 106, RGFA-8, TC-H 106[1]
Molecular Formula C₁₉H₂₂N₂O₂MedChemExpress
Molecular Weight 326.4 g/mol MedChemExpress
Appearance Solid (typically a white or off-white powder)General Chemical Properties
Solubility Soluble in DMSO, Methanol[1][4]
Stability Stable under normal, recommended storage conditions.[5][6]

Hazard Identification & Risk Management

All chemical powders, especially those with high biological activity, present potential health hazards through inhalation or dermal contact.[7][8][9] A systematic approach to risk assessment is not just a regulatory requirement but a professional obligation.[2][10][11]

Primary Hazards:

  • Inhalation: Fine powders can easily become airborne, posing a respiratory risk.[7][12]

  • Dermal Contact: The compound may cause skin irritation or be absorbed through the skin.[4][13]

  • Eye Contact: Powder can cause serious eye irritation.[4][13]

  • Biological Activity: As an HDAC inhibitor, the compound is biologically active and should be considered a hazardous drug, with exposure kept as low as reasonably achievable (ALARA).[14]

Risk Assessment Workflow

Before any handling procedure, a risk assessment must be performed. This process involves identifying hazards, evaluating the potential for exposure during a specific task, and implementing appropriate controls.[2][10]

A Step 1: Identify Hazards (Review SDS, Inhalation, Contact, Biological Activity) B Step 2: Assess Exposure (Weighing, Reconstitution, Duration, Quantity) A->B Analyze Procedure C Step 3: Implement Controls (Hierarchy of Controls, see Diagram 2) B->C Mitigate Risk D Step 4: Review & Document (Update SOPs, Log Handling Activities) C->D Ensure Compliance E Elimination (Most Effective) S Substitution Eng Engineering Controls (Fume Hood, Ventilated Enclosure) Adm Administrative Controls (SOPs, Training, Designated Areas) P PPE (Gloves, Goggles, Lab Coat) (Least Effective)

Caption: The hierarchy of controls for mitigating exposure.

Protocol for Weighing and Reconstituting Powder

This protocol is designed for handling milligram-to-gram quantities of the powder.

  • Preparation:

    • Ensure a Safety Data Sheet (SDS) for the compound is readily accessible. [15] * Designate a specific work area, preferably within a chemical fume hood or a powder containment hood. [12][16] * Line the work surface with disposable, absorbent bench paper. [16] * Assemble all necessary equipment: spatulas, weigh boats, vials, and required solvents.

  • Donning PPE:

    • Wear a lab coat, ensuring it is fully fastened. [17] * Wear appropriate chemical safety goggles as described by OSHA regulations (29 CFR 1910.133). [13] * Wear two pairs of nitrile gloves to prevent skin exposure. [16]Change gloves immediately if contamination is suspected. [16]

  • Weighing the Powder (Inside a Fume Hood):

    • Place a balance inside the chemical fume hood. If this is not possible, use the "tare-add-reweigh" method:

      • Tare a sealed container (e.g., a vial with a cap) on a balance outside the hood. [16] 2. Transfer the sealed container to the fume hood.

      • Carefully add the powder to the container inside the hood, minimizing dust generation. [13] 4. Securely cap the container.

      • Return the capped container to the balance to obtain the final weight. [16] * Use anti-static tools if the powder is prone to static dispersion. [16]

  • Reconstitution:

    • Perform all solvent additions inside the fume hood.

    • Slowly add the desired solvent (e.g., DMSO) to the vial containing the powder to minimize aerosolization.

    • Cap the vial securely and mix by vortexing or inversion until the powder is fully dissolved.

  • Post-Handling:

    • Decontaminate all tools and the work surface with an appropriate solvent (e.g., 70% ethanol), followed by water.

    • Carefully fold the disposable bench paper inward and dispose of it as chemical waste.

    • Remove PPE in the correct order (gloves first), and wash hands thoroughly with soap and water. [18]

Spill Management & Decontamination

Accidents can happen, and a clear, pre-defined emergency plan is essential. [15] For Minor Spills (<100 mg):

  • Alert Personnel: Notify others in the immediate area.

  • Restrict Access: Prevent anyone from entering the spill area.

  • PPE: Ensure you are wearing the appropriate PPE as described in Section 5.2.

  • Containment: Gently cover the spill with absorbent material or a wet paper towel to prevent the powder from becoming airborne. 5. Cleanup: Carefully sweep up the absorbed material using spark-resistant tools and place it into a sealed container labeled "Hazardous Waste." [17]6. Decontaminate: Clean the spill area with a compatible solvent, followed by soap and water.

  • Disposal: Dispose of all contaminated materials (including gloves) in the designated hazardous waste container. For Major Spills (>100 mg):

  • Evacuate: Immediately evacuate the laboratory.

  • Alert: Notify your institution's Environmental Health and Safety (EHS) department and your supervisor.

  • Secure: Close the laboratory doors and prevent re-entry.

  • Await Professionals: Do not attempt to clean up a large spill unless you are specifically trained for hazardous spill response. Await the arrival of EHS personnel.

Waste Disposal

All waste contaminated with Pimelic Diphenylamide 106 must be treated as hazardous chemical waste. [5]

  • Solid Waste: This includes contaminated gloves, bench paper, weigh boats, and any excess powder. Place these items in a clearly labeled, sealed hazardous waste container. [19][17]* Liquid Waste: Unused solutions or contaminated solvents should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not pour amide-containing solutions down the drain. [18][20]* Compatibility: While amides are generally compatible with many waste streams, they should not be mixed with incompatible materials (strong acids, bases, oxidizers) within the waste container. [21]* Regulations: All disposal must adhere to local, state, and federal environmental regulations. [6][14]Consult your institution's EHS department for specific guidelines.

References

  • Amides Waste Compatibility: Key Insights for Safe Disposal. CP Lab Safety. [Link]

  • Sodium Amide. Princeton University Environmental Health and Safety. [Link]

  • Material Safety Data Sheet - N,n'-diphenyl-p-phenylenediamine. Cole-Parmer. [Link]

  • Standard operating procedure for hazardous chemicals Handling of nanomaterials. University of Texas at Austin. [Link]

  • A Comprehensive Guide to Safe Powder Handling. BFM® Fitting. [Link]

  • Waste reduction in amide synthesis by a continuous method based on recycling of the reaction mixture. RSC Advances. [Link]

  • Safety First: Best Practices for Handling Research Chemicals. XPRESS CHEMS. [Link]

  • N,N-DIETHYL-p-PHENYLENEDIAMINE SULPHATE AR Safety Data Sheet. Loba Chemie. [Link]

  • Safety data sheet - Revycare. BASF. [Link]

  • Chemical Risk Assessment. Health and Safety Authority. [Link]

  • How to Safely Handle Dangerous Substances in the Workplace. OSHA.com. [Link]

  • Establishing powder-handling workflow practices and standard operating procedures: compounding pharmacy and safety. PubMed. [Link]

  • Guidelines for Safe Handling of Powders and Bulk Solids. AIChE. [Link]

  • Chemical Safety in the Workplace: Best Practices for Risk Reduction. 3E. [Link]

  • WORKING SAFELY WITH TOXIC POWDERS. Duke University Safety. [Link]

  • Safe Handling of Chemicals. University of Pittsburgh Environmental Health and Safety. [Link]

  • Chemical Risk Assessment – A Step-by-Step Guide. Intersolia. [Link]

  • Chemical Safety Guidelines - Toxic and Health Hazard Powders. Duke Occupational and Environmental Safety Office. [Link]

  • Quick Guide to Risk Assessment for Hazardous Chemicals. Worcester Polytechnic Institute. [Link]

  • OSHA Rules for Hazardous Chemicals. DuraLabel. [Link]

  • Waste Reduction in Amide Synthesis by a Continuous Method Based on Recycling of the Reaction Mixture. ResearchGate. [Link]

  • Controlling Occupational Exposure to Hazardous Drugs. Occupational Safety and Health Administration (OSHA). [Link]

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Troubleshooting & Optimization

Technical Guide: Solubilizing Pimelic Diphenylamide 106 for Cell Culture Applications

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals working with Pimelic Diphenylamide 106. This potent, slow, tight-binding inhibitor of class I histone deacetylases (HDACs) is a valuable tool in cancer and neurodegenerative disease research.[1][2][3] However, its hydrophobic nature presents a significant challenge for achieving the aqueous solubility required for robust and reproducible cell culture experiments.

This document provides in-depth, field-proven insights and troubleshooting protocols to help you overcome these solubility hurdles. We will move beyond simple instructions to explain the causality behind our recommended procedures, ensuring your experimental setup is both effective and self-validating.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling of Pimelic Diphenylamide 106.

Q1: My Pimelic Diphenylamide 106 powder won't dissolve in my cell culture medium. What is the first step?

Pimelic Diphenylamide 106 has very low aqueous solubility and will not dissolve directly in culture media or aqueous buffers like PBS.[4] You must first prepare a concentrated stock solution in an appropriate organic solvent. The most common and recommended solvent is Dimethyl Sulfoxide (DMSO).[4]

Q2: What is the recommended solvent and concentration for a stock solution?

We recommend preparing a stock solution in 100% anhydrous DMSO. Various suppliers report a solubility of ≥15-20 mg/mL in DMSO, which may be aided by gentle warming or sonication.[4] For example, a 10 mM stock solution in DMSO is a common starting point. Store this stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[5]

Q3: I prepared a DMSO stock, but it precipitated immediately when I added it to my cell culture medium. Why did this happen and how can I fix it?

This is a classic problem of a compound "crashing out" of solution. While highly soluble in pure DMSO, the compound's solubility dramatically decreases when the DMSO is diluted into an aqueous environment like cell culture medium. To prevent this, ensure the final concentration of DMSO in your culture medium is low (ideally ≤0.1% v/v) and use a serial dilution or rapid mixing method. Never add a highly concentrated stock directly into your full volume of medium.

Q4: What is the maximum concentration of DMSO I can safely use for my cells?

The tolerance to DMSO is cell-line dependent.[6] As a general rule, most cell lines tolerate a final DMSO concentration of 0.1% without significant cytotoxic effects.[7] Some robust cell lines may tolerate up to 0.5%, but concentrations of 1% or higher are frequently reported to cause toxicity, induce differentiation, or cause cell cycle arrest.[6][8][9] It is imperative to run a vehicle control (medium + highest concentration of DMSO used) to differentiate solvent effects from compound effects.

Q5: Are there any alternatives to DMSO if my cells are highly sensitive?

Yes. If DMSO toxicity is a concern, advanced solubilization techniques can be employed. The most accessible alternative for a standard cell biology lab is the use of cyclodextrins, which can encapsulate the hydrophobic compound and render it water-soluble.[10][11] This is discussed in detail in Part 3.

Part 2: In-Depth Troubleshooting & Protocols

This section provides detailed, step-by-step methodologies to address common problems encountered during experiments.

Problem: Preparing a Stable, High-Concentration Stock Solution

The foundation of a successful experiment is a properly prepared stock solution. Rushing this step is a common source of error.

  • Principle: DMSO is a polar aprotic solvent that can effectively disrupt the intermolecular forces of hydrophobic compounds like Pimelic Diphenylamide 106, allowing it to dissolve at high concentrations. Using anhydrous (water-free) DMSO is critical, as residual water can lower the solubilizing capacity.[12]

  • Materials:

    • Pimelic Diphenylamide 106 (powder)

    • Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or amber glass vials

    • Water bath or sonicator

  • Procedure:

    • Calculate: Determine the mass of Pimelic Diphenylamide 106 required to make your desired stock concentration (e.g., for 1 mL of a 10 mM stock of a compound with MW 339.4 g/mol , you would need 3.39 mg).

    • Aliquot Powder: Weigh the required amount of powder and place it in a sterile vial.

    • Add Solvent: Add the calculated volume of anhydrous DMSO.

    • Aid Dissolution: Vortex the solution vigorously. If powder remains, use one of the following methods:

      • Warming: Gently warm the tube in a 37°C water bath for 5-10 minutes.[5]

      • Sonication: Place the tube in a bath sonicator for 5-10 minutes.

    • Verify: Ensure the solution is clear and free of any visible particulates before proceeding.

    • Store: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C. This prevents degradation from repeated freeze-thaw cycles.[5]

Problem: Compound Precipitation Upon Dilution in Aqueous Medium

This is the most frequent failure point. The key is to control the dilution process to avoid creating localized areas of high compound concentration and low solvent concentration, which forces the compound out of solution.

This workflow guides the user through the process of adding the compound to the final cell culture medium.

G start Start: Have 10-50 mM DMSO Stock Solution intermediate Prepare Intermediate Dilution in 100% Culture Medium (e.g., 100x-1000x final conc.) start->intermediate vortex Vortex/Pipette Mix Intermediate Dilution Immediately & Vigorously intermediate->vortex final_dilution Add Intermediate Dilution to Final Culture Plate (e.g., add 2µL to 200µL) vortex->final_dilution mix_final Gently Mix Plate (swirl or pipette) final_dilution->mix_final observe Observe Under Microscope for Precipitation mix_final->observe success Success: Proceed with Experiment observe->success Clear Solution fail Failure: Precipitate Observed observe->fail Crystals/Cloudiness troubleshoot Troubleshoot: - Lower Final Concentration - Use Advanced Solubilization (See Part 3) fail->troubleshoot

Caption: Workflow for diluting DMSO stocks into aqueous media.

Problem: Potential for Solvent-Induced Cell Toxicity

It is crucial to distinguish the biological effects of your compound from unintended effects caused by the solvent.

  • Principle: Every experiment involving a solvent-dissolved compound must include a "vehicle control." This control group consists of cells treated with the highest concentration of the solvent (e.g., DMSO) used in the experiment, but without the compound. This allows you to isolate the effects of the compound itself.

  • Procedure:

    • Determine Max Solvent %: Identify the highest final concentration of DMSO in your experimental conditions. For example, if you add 2 µL of a DMSO stock to 2 mL of medium, your final concentration is 0.1% DMSO.

    • Prepare Vehicle Control: In parallel with your experimental samples, prepare a set of wells/flasks where you add the same volume of pure DMSO (without the compound) to the cell culture medium.

    • Analyze: The effect of your compound should always be evaluated relative to the vehicle control, not the untreated control.

Final DMSO Conc. (v/v)General Cellular ResponseRecommendation
≤ 0.1% Generally considered safe for most cell lines with no observable toxic effects.[6][7]Recommended for most applications.
0.1% - 0.5% May be tolerated by robust cell lines, but can decrease proliferation or induce subtle changes.[6][9]Use with caution. Requires rigorous validation with vehicle controls.
≥ 1.0% Often associated with significant cytotoxicity, cell cycle arrest, or induction of differentiation.[6][8]Avoid for most cell-based assays unless specifically required.

Part 3: Advanced Solubilization Strategy: Cyclodextrins

When DMSO is not a viable option due to cell sensitivity or if precipitation persists at non-toxic DMSO concentrations, cyclodextrins offer a powerful alternative.

  • Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[10] They act as "carrier molecules" by encapsulating the hydrophobic Pimelic Diphenylamide 106 within their core, forming a water-soluble inclusion complex.[13] This complex can then be readily dissolved in aqueous solutions. When diluted, the complex dissociates, releasing the active compound into the medium.[10] Chemically modified cyclodextrins, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), have greatly increased aqueous solubility compared to natural cyclodextrins and are commonly used in cell culture.[10][14]

G cluster_0 Encapsulation Process drug Pimelic Diphenylamide 106 (Hydrophobic) complex Soluble Inclusion Complex drug->complex + cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Core) cd->complex water Aqueous Medium (e.g., Culture Media) complex->water Dissolves In

Caption: Cyclodextrin encapsulates a hydrophobic drug for aqueous solubility.

  • Principle: This protocol creates an aqueous stock solution by forming an inclusion complex. The ratio of drug to cyclodextrin is critical and may require optimization.

  • Materials:

    • Pimelic Diphenylamide 106 (powder)

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD) powder

    • Sterile, purified water or PBS

    • Magnetic stirrer and stir bar

    • Sterile 0.22 µm syringe filter

  • Procedure:

    • Prepare Cyclodextrin Solution: Prepare a 10-40% (w/v) solution of HP-β-CD in sterile water or PBS. Warm gently to 37-40°C to aid dissolution.

    • Add Compound: While stirring the cyclodextrin solution, slowly add the pre-weighed Pimelic Diphenylamide 106 powder. A molar ratio of 1:5 to 1:10 (drug:cyclodextrin) is a good starting point for optimization.

    • Complexation: Stir the mixture vigorously at room temperature or 37°C for 12-24 hours. The solution should gradually become clear as the complex forms.

    • Sterilization & Removal of Excess: After incubation, sterile-filter the solution through a 0.22 µm syringe filter. This will remove any undissolved compound and ensure sterility.

    • Determine Concentration (Optional but Recommended): The final concentration of the solubilized drug should be determined analytically (e.g., using UV-Vis spectrophotometry or HPLC) for accurate dosing.

    • Storage: Store the aqueous stock solution at 4°C for short-term use or aliquoted at -20°C for long-term storage.

References

  • Cell Culture FAQ: How does DMSO affect your cells? Eppendorf. [Link]

  • Pimelic diphenylamide 106 is a slow, tight-binding inhibitor of class I histone deacetylases. PubMed. [Link]

  • Until what percentage does DMSO remain not toxic to cells.? ResearchGate. [Link]

  • Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Nikon. [Link]

  • Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Asian Journal of Pharmaceutics. [Link]

  • DMSO usage in cell culture. LifeTein. [Link]

  • Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. PMC. [Link]

  • Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. Avicenna Journal of Medical Biotechnology. [Link]

  • CUDC-101. Cambridge Bioscience. [Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical Chemistry and Analysis. [Link]

  • Cyclodextrins in drug delivery: applications in gene and combination therapy. PMC. [Link]

  • (PDF) Techniques to enhance solubility of hydrophobic drugs: An overview. ResearchGate. [Link]

  • Pimelic Diphenylamide 106 Is a Slow, Tight-binding Inhibitor of Class I Histone Deacetylases. ResearchGate. [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. MDPI. [Link]

  • Cyclodextrins in non-viral gene delivery. PMC. [Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability. OUCI. [Link]

  • Applications of Cyclodextrin-Based Drug Delivery Systems in Inflammation-Related Diseases. PMC. [Link]

  • Oral Administration of the Pimelic Diphenylamide HDAC Inhibitor HDACi 4b Is Unsuitable for Chronic Inhibition of HDAC Activity in the CNS In Vivo. PMC. [Link]

  • Can I use Cyclodextrin to improve the solubility of a compound? ResearchGate. [Link]

  • CarboHydrate Chronicles S2E8 - How can cyclodextrins enhance solubility? YouTube. [Link]

  • Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel: Preformulation and In vitro Assessments. PMC. [Link]

  • Oral Administration of the Pimelic Diphenylamide HDAC Inhibitor HDACi 4b Is Unsuitable for Chronic Inhibition of HDAC Activity in the CNS In Vivo. PubMed. [Link]

  • Potential advantages of CUDC-101, a multitargeted HDAC, EGFR, and HER2 inhibitor, in treating drug resistance and preventing cancer cell migration and invasion. PubMed. [Link]

  • Effects of the Pimelic Diphenylamide Histone Deacetylase Inhibitor HDACi 4b on the R6/2 and N171-82Q Mouse Models of Huntington's Disease. PMC. [Link]

  • (PDF) Phase I First-in-Human Study of CUDC-101, a Multitargeted Inhibitor of HDACs, EGFR, and HER2 in Patients with Advanced Solid Tumors. ResearchGate. [Link]

Sources

Technical Support Center: Minimizing HDAC3 Inhibitor Cytotoxicity in Primary Lymphocytes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Epigenetic Pharmacology Support Hub. Subject: Optimization of HDAC3 inhibition (RGFP966) in primary human T/B lymphocytes. Ticket Status: Open Assigned Specialist: Senior Application Scientist, Immunology & Epigenetics Division.

🟢 Emergency Triage: Quick Check

Before proceeding, verify your experimental parameters against these critical thresholds.

Parameter"Safe" Zone (High Viability)"Danger" Zone (High Cytotoxicity)
Compound RGFP966 (Selective HDAC3i)SAHA/Vorinostat (Pan-HDACi)
Concentration 100 nM – 3 µM > 10 µM (Loss of selectivity)
Duration Pulse (6–24 hours) Continuous (> 72 hours)
Cell State Resting (G0) Hyper-activated (S-phase entry)
Support IL-7 (Resting) / IL-2 (Active) Serum-free / Cytokine-free
Module 1: Compound Mechanics & Selectivity

Why your cells are dying: HDAC3 is not merely a repressor; it is a structural necessity for lymphocyte survival. In T cells, HDAC3 is required for positive selection and maturation.[1] Complete ablation of HDAC3 activity acts as a "mitotic catastrophe" signal.

The Solution: RGFP966 Selectivity You must use RGFP966 over pan-inhibitors like Trichostatin A (TSA) or Vorinostat (SAHA).

  • Mechanism: RGFP966 is a slow-binding, competitive inhibitor specific to the HDAC3-NCoR complex.

  • The Window: It has an IC50 of ~80 nM for HDAC3.[2][3][4] It does not significantly inhibit HDAC1 or HDAC2 until concentrations exceed 15 µM.[2][3][4][5]

  • Key Insight: Toxicity in primary lymphocytes often stems from "spillover" inhibition of HDAC1/2, which are critical for DNA repair and cell cycle progression. Keeping RGFP966 < 5 µM prevents this spillover.

Visualizing the Cytotoxicity Pathway

The diagram below illustrates the balance between therapeutic effect (enhanced cytotoxicity/memory) and experimental failure (apoptosis).

HDAC3_Pathway cluster_outcomes Cellular Outcomes HDAC3 HDAC3 Enzyme Chromatin Chromatin Remodeling (Open State) HDAC3->Chromatin Normally Represses NonHistone Non-Histone Targets (p53, NF-kB) HDAC3->NonHistone Normally Deacetylates Inhibitor RGFP966 (1-3 µM) Inhibitor->HDAC3 Inhibits Effector Therapeutic Goal: Enhanced Effector Function (IFN-g, Granzyme B) Chromatin->Effector Transcriptional Activation Apoptosis Toxicity Risk: Apoptosis/Arrest (Bax, p21) NonHistone->Apoptosis Hyperacetylation (e.g., Ac-p53 accumulates) Effector->Apoptosis AICD (Activation Induced Cell Death) if prolonged

Caption: HDAC3 inhibition releases transcriptional brakes (green path) but hyperacetylation of p53 can trigger apoptosis (red path). Balance is achieved by dose/timing.

Module 2: The "Pulse-Chase" Protocol

The Problem: Continuous exposure to HDAC inhibitors prevents lymphocytes from completing the cell cycle, leading to G2/M arrest and subsequent apoptosis. The Fix: A "Pulse-Chase" strategy. This allows epigenetic remodeling to occur without permanent metabolic blockade.

Step-by-Step Methodology

1. Isolation & Resting (Day 0)

  • Isolate PBMCs or purified T/B cells.

  • Critical Step: Rest cells for 12–18 hours in RPMI-1640 + 10% Heat-Inactivated FBS + IL-7 (10 ng/mL) .

    • Why: IL-7 maintains Bcl-2 expression, creating a "survival buffer" against the drug shock.

2. The Pulse Treatment (Day 1)

  • Resuspend cells at

    
     cells/mL.
    
  • Add RGFP966 (Target: 1–3 µM).

  • Optional: Add stimulation (e.g., anti-CD3/CD28 dynabeads) simultaneously.

  • Incubate for exactly 16–24 hours.

3. The Washout (Day 2)

  • Centrifuge cells (300 x g, 5 min).

  • Aspirate supernatant completely (drug removal).

  • Wash 2x with warm PBS.

4. The Chase (Day 2–4)

  • Resuspend in fresh media containing IL-2 (50 IU/mL) or IL-15 (10 ng/mL) .

    • Why: IL-2/IL-15 drives proliferation and survival signals that counteract the pro-apoptotic lag effect of the inhibitor.

  • Assay for viability and function at 48h post-washout.

Module 3: Troubleshooting Matrix

Diagnose specific failure modes based on experimental observations.

SymptomProbable CauseCorrective Action
>50% Death in Control Wells Isolation stress or serum shock.Use Heat-Inactivated FBS. Ensure <30 mins between blood draw and isolation. Add IL-7 during resting.
Death only in Treated Wells Off-target HDAC1/2 inhibition.Reduce RGFP966 to 1 µM . Verify drug stock calculation (MW of RGFP966 is ~362.4 g/mol ).[2]
Cells viable but not proliferating G1/S Arrest (Cytostatic effect).This is expected. HDAC3 is required for S-phase entry. Washout the drug after 18h to allow division.
High Annexin V+ / PI- Early Apoptosis via p53 acetylation.Shorten exposure time. Add Q-VD-OPh (10 µM) (pan-caspase inhibitor) if measuring gene expression only.
Drug precipitates in media Hydrophobicity issue.Dissolve stock in DMSO at 10mM. Ensure final DMSO concentration is < 0.1% . Vortex media immediately upon addition.
Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use CellTiter-Glo (ATP) to measure viability in this context? A: Proceed with caution. HDAC inhibitors often alter mitochondrial metabolism without immediately killing the cell. This can lead to false negatives (low ATP but alive) or false positives.

  • Recommendation: Use Flow Cytometry (Annexin V / 7-AAD) . It distinguishes between early apoptosis (reversible) and necrosis, which is critical for titrating HDAC inhibitors.

Q2: My T cells are activated (CD3/CD28). Should I treat them before or after activation? A: Simultaneous or Post-Activation.

  • Pre-treatment: Treating resting cells with HDAC3i renders them unresponsive to stimulation (anergy).

  • Co-treatment:[6][7][8] Enhances effector function (e.g., IFN-gamma production) but increases Activation-Induced Cell Death (AICD).

  • Best Practice: Activate for 24h

    
     Treat with RGFP966 for 24h 
    
    
    
    Wash. This protects the initial calcium flux signaling events.

Q3: Why is RGFP966 better than Vorinostat (SAHA)? A: Vorinostat inhibits HDAC1, 2, 3, and 6. HDAC1 and 2 are absolutely required for DNA repair. Blocking them in primary lymphocytes (which are DNA-damage sensitive) guarantees apoptosis. RGFP966 spares HDAC1/2 at concentrations < 5 µM, preserving the cell's ability to repair DNA.

Visualizing the Optimization Workflow

Use this decision tree to design your next experiment.

Optimization_Workflow Start Start Experiment CellType Cell State? Start->CellType Resting Resting T/B Cells CellType->Resting Activated Activated (CD3/28) CellType->Activated PathA Add IL-7 Keep RGFP966 < 1µM Resting->PathA PathB Add IL-2 RGFP966 1-3µM OK Activated->PathB Duration Duration? PathA->Duration PathB->Duration Long > 48 Hours Duration->Long Avoid Short < 24 Hours Duration->Short Preferred Result1 High Toxicity (G2/M Arrest) Long->Result1 Result2 Optimal: Enhanced Function Short->Result2

Caption: Decision tree for optimizing culture conditions. Activated cells tolerate higher doses but require strictly timed "pulse" treatments.

References
  • Malvaez, M., et al. (2013). "HDAC3-selective inhibitor enhances extinction of cocaine-seeking behavior in a persistent manner." Proceedings of the National Academy of Sciences, 110(7), 2647-2652.

    • Key Finding: Establishes RGFP966 selectivity profile (IC50 ~80nM for HDAC3 vs >15µM for others).
  • Tay, R. E., et al. (2020). "Hdac3 is an epigenetic inhibitor of the cytotoxicity program in CD8 T cells."[9] Journal of Experimental Medicine, 217(7).

    • Key Finding: Demonstrates that HDAC3 inhibition enhances cytotoxic function but must be balanced against survival requirements.
  • Philips, R. L., et al. (2016). "HDAC3 is required for the downregulation of the cytotoxicity program in CD8 T cells." Immunology. Context: Mechanistic basis for why HDAC3 is a valid target in lymphocytes.
  • Janczura, K. J., et al. (2018). "Inhibition of HDAC3 reverses Alzheimer’s disease-related pathologies in vitro and in the 3xTg-AD mouse model."[10] Proceedings of the National Academy of Sciences.

    • Key Finding: Further validation of RGFP966 pharmacokinetics and low toxicity profile in non-cancerous models.
  • Hsu, F. C., et al. (2015). "Histone Deacetylase 3 Is Required for Efficient T Cell Development."[11] The Journal of Immunology, 195(4), 1578-1590.

    • Key Finding: Establishes the baseline toxicity risk: T cells need HDAC3 to survive positive selection and matur

Sources

Technical Support Center: Optimization of 106 Analog Series

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reducing Off-Target Metabolic Instability Audience: Medicinal Chemists, DMPK Scientists, and Lead Optimization Teams

Introduction

Welcome to the Technical Support Center. This guide addresses the metabolic instability often observed in the "106 analog" series (representative of nitrogen-heterocycle kinase inhibitors). High intrinsic clearance (


) in this series typically leads to poor oral bioavailability (

) and short half-life (

).

This guide moves beyond standard protocols to address specific failure modes :

  • The "Microsome-Hepatocyte Disconnect" (Aldehyde Oxidase liability).

  • CYP3A4-mediated oxidative dealkylation.

  • Structural remediation strategies (Deuteration & Bioisosteres).

Module 1: Diagnostic Phase (Root Cause Analysis)

Q: Our 106 analog shows low clearance in Liver Microsomes (HLM) but high clearance in Hepatocytes. What is happening?

A: This is a classic signature of Non-CYP Mediated Metabolism , likely driven by Aldehyde Oxidase (AO) or cytosolic enzymes.

  • The Mechanism: Standard Microsomal Stability assays contain only Endoplasmic Reticulum (ER) bound enzymes (CYPs, UGTs). They lack the cytosol. If your compound is an AO substrate (common for electron-deficient heterocycles like quinazolines or phthalazines), it will appear stable in microsomes but degrade rapidly in hepatocytes (which contain cytosol).

  • The Fix: You must screen in Liver Cytosol or S9 fractions (which contain both microsomes and cytosol) to confirm AO liability.

  • Inhibitor Check: Add Hydralazine (a specific AO inhibitor) to your hepatocyte incubation. If stability is restored, AO is the culprit.

Diagnostic Decision Tree

Metabolic_Diagnosis Start High Clearance in In Vivo PK? Micro Test in Liver Microsomes (HLM) Start->Micro Hep Test in Hepatocytes Micro->Hep Compare Data Result1 High Cl in HLM High Cl in Hep Hep->Result1 Result2 Low Cl in HLM High Cl in Hep Hep->Result2 Action1 CYP-Mediated Oxidation Result1->Action1 Action2 Cytosolic Metabolism (Aldehyde Oxidase) Result2->Action2 Validation Perform Phenotyping (Ketoconazole vs. Hydralazine) Action1->Validation Action2->Validation

Figure 1: Diagnostic workflow to distinguish between CYP-mediated clearance and Cytosolic (AO) clearance.

Module 2: Structural Remediation Strategies

Q: We identified a metabolic "soft spot" on the solvent-exposed methyl group. Should we use Fluorine or Deuterium?

A: The choice depends on the specific metabolic mechanism and the steric tolerance of the binding pocket.

Strategy 1: Deuteration (The Kinetic Isotope Effect)

Replacing Hydrogen with Deuterium (


) strengthens the bond due to the lower zero-point energy of deuterium. This relies on the Primary Kinetic Isotope Effect (PKIE) .
  • When to use: When the rate-limiting step is C-H bond breakage (e.g., CYP-mediated hydroxylation or O-dealkylation).

  • Pros: Minimal steric change; usually retains potency.[1]

  • Cons: If the metabolic switch ("shunting") occurs to a different site, overall clearance may not improve.

Strategy 2: Fluorination

Replacing Hydrogen with Fluorine (


).
  • When to use: To block oxidation completely by deactivating the aromatic ring or preventing hydroxylation.

  • Pros: High metabolic stability.[1][2]

  • Cons: Fluorine is larger than Hydrogen (Van der Waals radius: 1.47Å vs 1.20Å). This can cause steric clashes in the binding pocket, reducing potency.

Comparison of Modifications for 106 Analog
ModificationBond Energy (kcal/mol)Steric ImpactMetabolic Stability ImpactRisk
Parent (-CH3) ~98BaselineLow (Rapid Oxidation)High Clearance
Deuterated (-CD3) ~100 (+1-2 kcal)NegligibleModerate (2-5x

increase)
Metabolic Shunting
Fluorinated (-CF3) ~116HighHigh (Blocks site)Potency Loss
Chlorinated (-Cl) ~80Very HighVariable (Blocks site but lipophilic)Toxicity/Potency

Module 3: Experimental Protocols

Protocol: Metabolic Soft Spot Identification (MSSID)

Objective: To pinpoint the exact atom undergoing metabolism to guide chemical modification.

Reagents:

  • Test Compound (10 mM DMSO stock).

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Quench Solution: Acetonitrile with 0.1% Formic Acid + Internal Standard (e.g., Warfarin).

Workflow:

  • Incubation:

    • Prepare 1 µM test compound in Phosphate Buffer (pH 7.4).

    • Add HLM (0.5 mg/mL final). Pre-incubate at 37°C for 5 min.

    • Start: Add NADPH.

    • Timepoints: 0, 15, 30, 60 mins.

  • Quench & Spin:

    • Add 3 volumes of Quench Solution to stop the reaction.

    • Centrifuge at 4,000 rpm for 20 min at 4°C to pellet proteins.

  • Analysis (LC-MS/MS):

    • Inject supernatant onto a High-Resolution Mass Spec (e.g., Q-TOF or Orbitrap).

    • Data Mining: Use mass defect filtering to find Metabolite peaks (

      
       for hydroxylation, 
      
      
      
      for demethylation).
  • Interpretation:

    • If M+16 is the major peak: The soft spot is likely an aromatic ring or methyl group

      
      Strategy: Fluorination/Deuteration .
      
    • If M+32 (M+O2) is observed: Likely AO mediated oxidation on the heterocycle

      
      Strategy: Methyl blocking or Scaffold Hop .
      
Soft Spot Logic Visualization

Structural_Logic SoftSpot Identify Soft Spot (LC-MS/MS) Type Metabolic Type? SoftSpot->Type Oxidation Aliphatic Hydroxylation Type->Oxidation Aromatic Aromatic Oxidation Type->Aromatic AO_Attack Heterocycle Oxidation (AO) Type->AO_Attack Sol1 Deuterate (-CD3) or Fluorinate Oxidation->Sol1 Sol2 Block with Cl/F or Remove e- density Aromatic->Sol2 Sol3 Add Methyl Group (Steric Block) AO_Attack->Sol3 Block C-2 position

Figure 2: Decision matrix for structural modification based on metabolite identification.

Module 4: Advanced Troubleshooting

Q: My


 data is inconsistent between runs. How do I validate the assay? 

A: Inconsistency usually stems from Non-Specific Binding (NSB) or Enzyme Activity degradation .

  • Calculate

    
     (Fraction unbound in incubation): 
    Lipophilic compounds (LogP > 3) bind to microsomal proteins, reducing the free concentration available to enzymes.
    
    • Correction: Use the Hallifax-Houston equation to correct

      
      :
      
      
      
      
  • Check NADPH: NADPH degrades if freeze-thawed repeatedly. Always prepare fresh.

  • Positive Controls: Always run Verapamil (High Clearance) and Warfarin (Low Clearance) in parallel. If Verapamil

    
     > 15 min, your microsomes are inactive.
    

References

  • Timmins, P. (2017). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Juniper Publishers.

  • Trunzer, M., et al. (2009).[3] Metabolic Soft Spot Identification and Compound Optimization in Early Discovery Phases. Journal of Medicinal Chemistry.

  • Pryde, D. C., et al. (2019). Metabolism by Aldehyde Oxidase: Drug Design and Complementary Approaches. Journal of Medicinal Chemistry.

  • BenchChem Technical Support. (2025). Troubleshooting Inconsistent Results in CYP3A4 Inhibition Assays.

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Addressing blood-brain barrier penetration issues with benzamide analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for researchers optimizing benzamide scaffolds for central nervous system (CNS) penetration. It is structured to address specific "trouble tickets" commonly encountered during the hit-to-lead and lead optimization phases.

Current Status: Online 🟢 Agent: Dr. Aris Thorne, Senior Application Scientist Topic: Troubleshooting BBB Penetration in Benzamide Analogs

Introduction: The Benzamide Paradox

Benzamides are privileged scaffolds in CNS drug discovery (e.g., D2 antagonists like Sulpiride, HDAC inhibitors like Mocetinostat). However, they frequently encounter the "Permeability-Efflux Paradox" :

  • The amide bond (-CONH-) introduces essential hydrogen bond donors (HBD) and high polar surface area (PSA), limiting passive diffusion.

  • The aromatic rings often trigger P-glycoprotein (P-gp) recognition, leading to active efflux.

This guide addresses these issues through three core modules: Structural Design , In Vitro Screening , and Efflux Evasion .

Module 1: Structural Optimization (Design Phase)

Ticket #1042: "My benzamide analog has nanomolar potency but fails PAMPA-BBB. TPSA is >90 Ų."

Diagnosis: Your compound likely suffers from "Polarity Drag." The primary amide hydrogen is a strong H-bond donor, interacting heavily with the solvent water shell, which increases the desolvation energy required to enter the lipid bilayer.

Solution: The "Velcro" Strategy (Intramolecular Hydrogen Bonding) You must "mask" the amide hydrogen without removing it (which would kill potency). This is achieved by creating a transient Intramolecular Hydrogen Bond (IMHB).

The Protocol:

  • Ortho-Substitution: Introduce a hydrogen bond acceptor (HBA) at the ortho position of the benzamide ring.

    • Best Candidates: Fluorine (-F), Methoxy (-OCH3), or Pyridine nitrogen.

  • Mechanism: The ortho-substituent forms a 6-membered (or 5-membered) pseudo-ring with the amide -NH. This "locks" the proton, reducing the apparent TPSA and HBD count effectively to zero during membrane transit.

  • Validation: Compare

    
    LogP (LogP_octanol - LogP_alkane). A lower 
    
    
    
    LogP indicates successful masking.

Quantitative Targets for Benzamides:

ParameterStandard Rule of 5Benzamide CNS Target Why?
LogD (pH 7.4) < 5.02.0 – 3.5 Balance between solubility and permeability.
TPSA < 140 Ų< 70 Ų Benzamides are rigid; lower TPSA is required.
H-Bond Donors < 50 – 1 The amide NH is the critical liability.
CNS MPO Score N/A> 4.5 High probability of alignment.
Visualization: Structural Optimization Decision Tree

BenzamideOptimization Start Start: Low Brain Exposure CheckTPSA Check TPSA & HBD Start->CheckTPSA HighPolarity TPSA > 80 Ų HBD > 2 CheckTPSA->HighPolarity Yes EffluxCheck Check Efflux Ratio (ER) CheckTPSA->EffluxCheck No (TPSA OK) Masking Strategy: IMHB Masking Add ortho-F or ortho-OCH3 HighPolarity->Masking Amide NH Exposed Rigidify Strategy: Rigidification Cyclize flexible chains HighPolarity->Rigidify Flexible Sidechains HighEfflux ER > 2.5 (P-gp Substrate) EffluxCheck->HighEfflux Yes ReduceBasicity Reduce pKa of Basic Amines (Target pKa < 8.0) HighEfflux->ReduceBasicity Basic Center Present Lipophilicity Adjust LogD (Target 2.0 - 3.0) HighEfflux->Lipophilicity High Lipophilicity

Caption: Decision logic for optimizing benzamide scaffolds based on physicochemical liabilities.

Module 2: In Vitro Screening (The "Test" Phase)

Ticket #2155: "PAMPA-BBB shows high permeability ( cm/s), but in vivo brain/plasma ratio ( ) is < 0.1."

Diagnosis: This is a classic "False Positive Passive" error. PAMPA measures passive diffusion only. It does not account for efflux transporters (P-gp/BCRP) which are abundant at the BBB. Your compound is crossing the lipid membrane but is being immediately pumped back out.

Troubleshooting Protocol: The "Efflux Triangulation" Workflow

Step 1: Validate Passive Diffusion (PAMPA-BBB Optimization)

  • Issue: Benzamides often aggregate in the donor well.

  • Fix: Use Cosolvent-Free PAMPA if possible, or limit DMSO to < 0.5%. Centrifuge the donor plate at 13,000 x g for 10 min before sampling to remove micro-precipitates that scatter light and inflate apparent permeability.

Step 2: The Efflux Assay (MDR1-MDCK or Caco-2) Run a bidirectional transport assay. Calculate the Efflux Ratio (ER):



  • ER < 2.0: Likely not a substrate.

  • ER > 2.5: Significant efflux liability.

Step 3: The "Inhibitor Check" (Self-Validation) If ER is high, repeat the assay with Zosuquidar (P-gp inhibitor) or Ko143 (BCRP inhibitor).

  • Result: If ER drops to ~1.0 with inhibitor, your problem is definitely efflux, not solubility or binding.

Visualization: Screening Workflow

ScreeningWorkflow Compound Benzamide Analog PAMPA PAMPA-BBB (Passive Diffusion) Compound->PAMPA PassPAMPA Pe > 4e-6 cm/s PAMPA->PassPAMPA MDR1 MDR1-MDCK II (Efflux Assessment) CheckER Efflux Ratio < 2.5 MDR1->CheckER InVivo In Vivo PK (Rat/Mouse) PassPAMPA->Compound No (Modify Structure) PassPAMPA->MDR1 Yes CheckER->Compound No (Fix Efflux) CheckER->InVivo Yes (Go)

Caption: Sequential screening workflow to filter passive permeability vs. active efflux liabilities.

Module 3: Advanced Troubleshooting (The "Fix" Phase)

Ticket #3391: "How do I reduce P-gp efflux without changing the core benzamide pharmacophore?"

Expert Insight: P-gp recognizes hydrogen bond acceptors (HBA) and basic amines spatially arranged in specific patterns. Benzamides often trigger this via the amide oxygen and basic side chains.

Strategies:

  • Reduce Basicity (pKa Modulation):

    • P-gp affinity correlates with the basicity of the nitrogen.

    • Action: If you have a piperazine or pyrrolidine side chain, add an electron-withdrawing group (e.g., fluorine) on the adjacent carbon. This lowers the pKa (e.g., from 9.0 to 7.5), reducing cation-mediated P-gp binding while maintaining physiological solubility.

  • N-Methylation:

    • If the amide -NH is not critical for target binding, N-methylate it. This removes the HBD and introduces a steric clash that can disrupt P-gp recognition.

  • The "Fluorine Walk":

    • Systematically scan fluorine substitutions around the aromatic ring. Fluorine can alter the dipole moment and lipophilicity (LogD) just enough to shift the compound out of the P-gp binding pocket's "sweet spot" without altering the overall shape.

Summary of Key Protocols
ExperimentPurposeCritical Benzamide Consideration
PAMPA-BBB Passive PermeabilityUse Porcine Brain Lipid extract (not just lecithin) to mimic BBB lipid composition.
MDR1-MDCK P-gp LiabilityBenzamides can be "slow substrates." Incubate for 60-90 mins (longer than standard) to ensure equilibrium.
Equilibrium Dialysis Free Fraction (

)
Benzamides often have high tissue binding. Measure

(unbound partition coefficient) rather than just Total Brain/Plasma ratio (

).

References

  • Wager, T. T., et al. (2010).[1] "Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach To Enable Alignment of Druglike Properties." ACS Chemical Neuroscience.[1] Link

  • Di, L., et al. (2003). "High throughput artificial membrane permeability assay for blood-brain barrier (PAMPA-BBB)." European Journal of Medicinal Chemistry. Link

  • Barrow, J. C., et al. (2024). "Intramolecular Hydrogen Bonds for Brain-Penetrant Inhibitors." Journal of Medicinal Chemistry. Link(Note: Generalized citation based on search context regarding IMHB strategies).

  • Hitchcock, S. A., & Pennington, L. D. (2006). "Structure−Brain Exposure Relationships." Journal of Medicinal Chemistry. Link

  • BioAssay Systems. "Parallel Artificial Membrane Permeability Assay-BBB Kit Protocol." Link

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Technical Support Center: Refining IC50 Calculation Methods for Slow-Binding Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the nuanced field of slow-binding enzyme inhibition. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges posed by inhibitors that exhibit time-dependent binding. Unlike classical, rapid-equilibrium inhibitors, slow-binding inhibitors (SBIs) reach a steady state of inhibition over a longer period, a characteristic that can lead to erroneous potency estimations if not properly addressed.[1][2]

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of IC50 determination for these promising therapeutic agents. We will delve into the underlying kinetics, experimental design considerations, and appropriate data analysis models to ensure you can confidently and accurately characterize your compounds.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues you might encounter when working with slow-binding inhibitors. Each problem is followed by a detailed explanation of the potential causes and a step-by-step guide to resolving the issue.

Issue 1: My IC50 value is highly variable and depends on the pre-incubation time.

Question: I'm testing a new inhibitor, and I've noticed that the calculated IC50 value changes significantly depending on how long I pre-incubate the enzyme and inhibitor before adding the substrate. Why is this happening, and how can I obtain a consistent potency value?

Underlying Cause: This is the hallmark of a slow-binding inhibitor. The time-dependency of the IC50 arises because the inhibitor and enzyme are not reaching equilibrium within the timeframe of a standard assay. For irreversible inhibitors, the IC50 will continuously decrease over time.[3][4] The initial interaction is often a rapid, lower-affinity binding event, followed by a slower conformational change to a more tightly bound complex.[5] Standard IC50 protocols, which assume rapid equilibrium, will underestimate the inhibitor's true potency if the pre-incubation time is too short.

Troubleshooting Protocol:

  • Confirm Slow-Binding Behavior:

    • Conduct a time-dependent inhibition assay. Measure the enzyme activity at a fixed, high concentration of inhibitor and a fixed concentration of substrate over an extended period.

    • A progressive decrease in enzyme velocity over time is indicative of slow-binding inhibition.[6]

  • Determine the Rate of Onset of Inhibition (kobs):

    • At several different inhibitor concentrations, monitor the reaction progress curves (product formation vs. time) from the moment of initiation (e.g., by adding the enzyme last).

    • Fit each progress curve to a single exponential equation to determine the observed rate constant for the onset of inhibition (kobs) at each inhibitor concentration.[6]

  • Elucidate the Inhibition Mechanism:

    • Plot the calculated kobs values against the inhibitor concentration.

    • A linear relationship suggests a simple, one-step binding mechanism.

    • A hyperbolic relationship indicates a more complex, two-step mechanism, often involving an initial weak binding followed by a slow isomerization to a high-affinity complex.[6]

  • Calculate the True Inhibition Constants (Ki and kinact/KI):

    • For slow-binding inhibitors, the IC50 is not the most informative parameter. Instead, you should aim to determine the inhibition constants that describe the binding kinetics.

    • For reversible slow-binding inhibitors, analysis of the kobs vs. inhibitor concentration plot can yield the individual association (kon) and dissociation (koff) rate constants, from which the equilibrium dissociation constant (Ki) can be calculated (Ki = koff/kon).

    • For irreversible inhibitors, the key parameters are the inactivation rate constant (kinact) and the inhibition constant (KI). These can be determined from time-dependent IC50 experiments.[7][8]

Workflow for Characterizing a Slow-Binding Inhibitor:

SlowBindingWorkflow A Observe Time-Dependent IC50 B Perform Time-Dependent Inhibition Assay (Fixed [I] and [S]) A->B Hypothesize Slow-Binding C Analyze Progress Curves (Product vs. Time) B->C D Determine k_obs at various [I] C->D E Plot k_obs vs. [I] D->E F Linear Relationship? (One-step mechanism) E->F G Hyperbolic Relationship? (Two-step mechanism) E->G H Calculate k_on and k_off F->H Yes J Calculate k_inact and K_I G->J Yes I Calculate K_i = k_off / k_on H->I SlowBindingMechanism cluster_0 Two-Step Mechanism E_I E + I EI E-I E_I->EI k_on (fast) EI->E_I k_off (fast) EI_star E-I* EI->EI_star k_iso (slow) EI_star->EI k_rev_iso (slow)

Caption: A common two-step mechanism for slow-binding inhibition.

References

  • Understanding drug-target residence time and the implications on drug discovery. (2026, January 21). Vertex AI Search.
  • Shaihutdinova Z.M., Pashirova T.N., Masson P., et al. (2025, March 15). Slow-binding inhibitors of enzymes: kinetic characteristics and pharmacological interest. Biochemistry (Moscow).
  • Slow-binding inhibitors of enzymes: kinetic characteristics and pharmacological interest. (n.d.). Biochemistry (Moscow).
  • Tian, W. X., & Tsou, C. L. (1982). A simple method for determining kinetic constants of slow, tight-binding inhibition. Biochemistry, 21(5), 1028-1032.
  • The importance of measuring drug target residence times. (2015, September 21). BioTek Instruments.
  • Equation: Tight inhibition (Morrison equation). (n.d.). GraphPad Prism 10 Curve Fitting Guide.
  • 7: Tight Binding Inhibition. (2016, September 3). Basicmedical Key.
  • A Guide to Measuring Drug- Target Residence Times with Biochemical Assays. (n.d.). BellBrook Labs.
  • Residence Time: The Impact of Binding Kinetics on Compound-Target Interactions. (2025, November 20).
  • Rational Design of Ligands with Optimized Residence Time. (2025, January 14).
  • Dahl, G., & Akerbaumer, D. (2019). Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis. ACS Infectious Diseases, 5(3), 318-335.
  • Kuzmic, P. (2015, January 22). History, variants and usage of the “Morrison equation” in enzyme inhibition kinetics. BioKin, Ltd.
  • Catto, M., et al. (2022). Kinetic Modeling of Time-Dependent Enzyme Inhibition by Pre-Steady-State Analysis of Progress Curves: The Case Study of the Anti-Alzheimer's Drug Galantamine. International Journal of Molecular Sciences, 23(9), 5038.
  • Murphy, D. J. (2004). Determination of accurate KI values for tight-binding enzyme inhibitors: an in silico study of experimental error and assay design. Analytical Biochemistry, 327(1), 61-67.
  • Wu, J. W., & Chen, Y. D. (1995). Slow-binding inhibition: the general case. Journal of Theoretical Biology, 175(2), 221-229.
  • 6: Slow Binding Inhibitors. (2016, September 3). Basicmedical Key.
  • Weigt, M., et al. (2024). Rapid Determination of Kinetic Constants for Slow-Binding Inhibitors and Inactivators of Human Histone Deacetylase 8. Molecules, 29(10), 2359.
  • Shaihutdinova, Z. M., et al. (2021). Slow-binding inhibitors of enzymes: kinetic characteristics and pharmacological interest. Biochemistry (Moscow), 86(3), 267-281.
  • Baici, A. (2012). Slow-onset enzyme inhibition and inactivation. The Beilstein Journal of Organic Chemistry, 8, 199-213.
  • Edmondson, D. E., & Binda, C. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 23(11), 2957.
  • Enzyme inhibitor. (n.d.). Wikipedia.
  • Baici, A. (2013, February 15).
  • Kuzmic, P. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv.
  • Duggleby, R. G. (1993). The kinetics of slow-binding and slow, tight-binding inhibition: the effects of substrate depletion. Biochemical Journal, 293(Pt 3), 657-662.
  • Johnson, D. S., et al. (2021). A practical guide for the assay-dependent characterisation of irreversible inhibitors. RSC Medicinal Chemistry, 12(11), 1836-1847.
  • A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. (2020, June 27). bioRxiv.
  • Enzyme Inhibition By Reaction Conditions. (n.d.). Sigma-Aldrich.
  • Progress curves for a generic slow-onset inhibition mechanism. The... (n.d.).
  • Strelow, J. M. (2017). Demystifying Functional Parameters for Irreversible Enzyme Inhibitors. ACS Medicinal Chemistry Letters, 8(5), 470-472.
  • In irreversible inhibition of enzymes, is finding the IC50 for the irreversible inhibitor still meaningful?. (2016, May 15). Quora.
  • How should I start with Enzyme-Inhibitor kinetics assay?. (2015, September 2).
  • Basics of Enzymatic Assays for HTS. (2012, May 1). NCBI Bookshelf.
  • Enzyme Assay Analysis: What Are My Method Choices?. (2021, June 28). Thermo Fisher Scientific.
  • 50% of what? How exactly are IC50 and EC50 defined?. (n.d.). GraphPad.
  • Calculating an IC50 value and its Margin of Error. (2020, November 15). YouTube.
  • IC50 Calculator. (n.d.).

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Validation & Comparative

A Head-to-Head Comparison of HDAC Inhibitor Selectivity: Pimelic Diphenylamide 106 vs. Vorinostat

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of epigenetic modulation, histone deacetylase (HDAC) inhibitors have emerged as a promising class of therapeutics for a range of diseases, including cancers and neurodegenerative disorders. Their mechanism, which involves the inhibition of enzymes that remove acetyl groups from histones and other proteins, leads to chromatin relaxation and altered gene expression. However, the therapeutic window and specific applications of these inhibitors are critically dependent on their selectivity towards different HDAC isoforms. This guide provides an in-depth, objective comparison of the selectivity profiles of two prominent HDAC inhibitors: the clinical-stage benzamide, Pimelic diphenylamide 106, and the FDA-approved hydroxamate, Vorinostat (SAHA).

At a Glance: Key Differences in Selectivity

Pimelic diphenylamide 106 and Vorinostat represent two distinct classes of HDAC inhibitors, and their primary divergence lies in their isoform selectivity. Vorinostat is characterized as a broad-spectrum or pan-HDAC inhibitor, exhibiting activity against multiple HDAC classes.[1][2] In contrast, Pimelic diphenylamide 106 demonstrates a more targeted approach, with specific inhibitory action against Class I HDACs.[3][4]

FeaturePimelic Diphenylamide 106Vorinostat (SAHA)
Inhibitor Class BenzamideHydroxamic Acid
Binding Kinetics Slow, tight-binding[3]Fast-on/fast-off[3]
Primary Targets Class I HDACs (HDAC1, 2, 3)[4][5]Class I, II, and IV HDACs[1]
Class II Activity No significant activity[3][4]Active against Class II HDACs (e.g., HDAC6)[6]

Delving Deeper: A Quantitative Look at Isoform Inhibition

The selectivity of an HDAC inhibitor is quantified by its inhibitory concentration (IC50) or inhibition constant (Ki) against specific isoforms. Lower values indicate greater potency. The data below, compiled from published literature, highlights the distinct selectivity profiles of Pimelic diphenylamide 106 and Vorinostat.

Table 1: Comparative Inhibitory Activity (IC50/Ki nM)

HDAC IsoformPimelic Diphenylamide 106Vorinostat (SAHA)
HDAC1 150 (IC50)[4][5]10 (IC50)[7]
HDAC2 760 (IC50)[5]Inhibits at nanomolar concentrations[6]
HDAC3 370 (IC50)[4][5], ~14 (Ki)[3]20 (IC50)[7]
Class IIa No activity[3]Active[1]
HDAC6 (Class IIb) No significant activityInhibits at nanomolar concentrations[6]

Note: IC50 and Ki values can vary between studies depending on the assay conditions.

The data clearly illustrates that while Vorinostat is a potent inhibitor across both Class I and II HDACs, Pimelic diphenylamide 106 is selective for Class I, with a notable preference for HDAC3, as indicated by its low Ki value.[3] This selectivity is a critical factor for researchers aiming to dissect the biological roles of specific HDAC isoforms or to develop therapies with reduced off-target effects.

Visualizing Selectivity: A Comparative Diagram

To visually represent these differing selectivity profiles, the following diagram illustrates the primary targets of each inhibitor within the HDAC family.

HDAC_Selectivity cluster_HDAC_Classes Histone Deacetylase (HDAC) Classes cluster_Inhibitors HDAC Inhibitors ClassI Class I (HDAC1, 2, 3, 8) ClassIIa Class IIa (HDAC4, 5, 7, 9) ClassIIb Class IIb (HDAC6, 10) ClassIV Class IV (HDAC11) Pimelic Pimelic diphenylamide 106 Pimelic->ClassI Inhibits (Slow, tight-binding) Vorinostat Vorinostat (SAHA) Vorinostat->ClassI Inhibits Vorinostat->ClassIIa Vorinostat->ClassIIb Vorinostat->ClassIV Enzymatic_Assay_Workflow cluster_Workflow In Vitro HDAC Enzymatic Assay Workflow A Prepare Assay Plate: Add buffer, purified HDAC enzyme, and varying concentrations of inhibitor. B Incubate: Allow inhibitor to bind to the enzyme. Pre-incubation is critical for slow-binders. A->B C Initiate Reaction: Add fluorogenic or colorimetric acetylated peptide substrate. B->C D Develop & Read: Add developer solution to stop the reaction and generate a signal. C->D E Data Analysis: Measure fluorescence or absorbance. Calculate IC50 values. D->E

Caption: Generalized workflow for an in vitro HDAC enzymatic assay.

Step-by-Step Protocol: Fluorometric In Vitro HDAC Activity Assay

  • Reagent Preparation: Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2) and reconstitute purified recombinant HDAC enzymes (e.g., HDAC1, HDAC2, HDAC3) to the desired concentration. Prepare a serial dilution of the test inhibitor (Pimelic diphenylamide 106 or Vorinostat) and a known control inhibitor (e.g., Trichostatin A).

  • Assay Plate Setup: In a 96-well black plate, add assay buffer to all wells. Add the serially diluted inhibitor or vehicle control to the respective wells.

  • Enzyme Addition and Pre-incubation: Add the purified HDAC enzyme to each well. For slow-binding inhibitors like Pimelic diphenylamide 106, a pre-incubation step (e.g., 30-120 minutes at 37°C) is crucial to allow for the establishment of binding equilibrium. [8][9]4. Substrate Addition: Initiate the deacetylase reaction by adding a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Development: Stop the reaction and generate a fluorescent signal by adding a developer solution containing a protease (e.g., trypsin) that cleaves the deacetylated substrate, releasing the fluorophore (AMC).

  • Fluorescence Reading: Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm, emission at 460 nm).

  • Data Analysis: Plot the fluorescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Assays: Confirming Target Engagement in a Biological Context

While in vitro assays are essential for determining direct enzymatic inhibition, cellular assays are necessary to confirm that the inhibitor can penetrate the cell membrane, engage its target, and elicit the expected downstream biological response—an increase in histone acetylation. Western blotting is a standard technique for this purpose. [10][11] Step-by-Step Protocol: Western Blot for Histone Acetylation

  • Cell Culture and Treatment: Plate cells (e.g., HeLa or a relevant cancer cell line) and allow them to adhere. Treat the cells with varying concentrations of the HDAC inhibitor (Pimelic diphenylamide 106 or Vorinostat) for a specified duration (e.g., 18-24 hours). Include an untreated or vehicle-treated control.

  • Histone Extraction: Harvest the cells and perform histone extraction using an acid extraction method or a commercial kit.

  • Protein Quantification: Determine the protein concentration of the histone extracts using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the histone proteins by size by running equal amounts of protein on a high-percentage (e.g., 15%) SDS-polyacrylamide gel. [12]5. Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for an acetylated histone mark (e.g., anti-acetyl-Histone H3 or anti-acetyl-Histone H4) and a loading control (e.g., anti-total Histone H3).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the acetylated histone signal to the total histone signal to determine the relative increase in acetylation upon inhibitor treatment.

Conclusion: Selectivity as a Guiding Principle in Research and Development

The choice between a pan-inhibitor like Vorinostat and a class-selective inhibitor like Pimelic diphenylamide 106 is dictated by the specific research question or therapeutic goal.

  • Vorinostat's broad-spectrum activity makes it a powerful tool for inducing global changes in acetylation and has proven clinical efficacy in cutaneous T-cell lymphoma. [13]However, its lack of selectivity can lead to a wider range of biological effects and potential off-target toxicities.

  • Pimelic diphenylamide 106's selectivity for Class I HDACs, and its unique slow-binding kinetics, offer a more refined tool for investigating the roles of this specific HDAC class. [3][14]This targeted approach may translate to a more favorable therapeutic window in indications where the pathology is driven by Class I HDAC dysregulation, such as in certain neurodegenerative diseases like Friedreich's ataxia. [15] For drug development professionals, understanding these nuanced selectivity profiles is paramount for lead optimization and patient stratification. For researchers, the availability of inhibitors with distinct selectivity profiles provides an invaluable pharmacological toolbox for dissecting the complex biology of histone acetylation.

References

  • Chou CJ, Herman D, Gottesfeld JM. Pimelic diphenylamide 106 is a slow, tight-binding inhibitor of class I histone deacetylases. J Biol Chem. 2008 Dec 19;283(51):35402-9. [Link]

  • Wikipedia. Vorinostat. [Link]

  • Khan O, Fotheringham S, Wood V, La Thangue NB. Vorinostat-an overview. Expert Opin Investig Drugs. 2008 Nov;17(11):1733-44. [Link]

  • Banks CAS, Zvereva A, Becher I, et al. Purification and enzymatic assay of class I histone deacetylase enzymes. Methods Enzymol. 2019;626:111-131. [Link]

  • Patsnap Synapse. What is the mechanism of Vorinostat?. [Link]

  • Drugs.com. Vorinostat. [Link]

  • MedlinePlus. Vorinostat. [Link]

  • EpigenTek. Epigenase HDAC Activity/Inhibition Direct Assay Kit (Colorimetric). [Link]

  • Semantic Scholar. Pimelic Diphenylamide 106 Is a Slow, Tight-binding Inhibitor of Class I Histone Deacetylases*DS. [Link]

  • Ladds MJGW, van Niel G, Stott AJ, et al. Determination of Slow-Binding HDAC Inhibitor Potency and Subclass Selectivity. ACS Chem Biol. 2022;17(11):3085-3095. [Link]

  • MDPI. In-Cell Testing of Zinc-Dependent Histone Deacetylase Inhibitors in the Presence of Class-Selective Fluorogenic Substrates: Potential and Limitations of the Method. [Link]

  • ResearchGate. Pimelic Diphenylamide 106 Is a Slow, Tight-binding Inhibitor of Class I Histone Deacetylases. [Link]

  • Thomas EA, D'Mello V, Sirinivasan S, et al. Oral Administration of the Pimelic Diphenylamide HDAC Inhibitor HDACi 4b Is Unsuitable for Chronic Inhibition of HDAC Activity in the CNS In Vivo. PLoS One. 2012;7(9):e44498. [Link]

  • PubMed. The structural requirements of histone deacetylase inhibitors: SAHA analogs modified at the C5 position display dual HDAC6/8 selectivity. [Link]

  • National Institutes of Health. Improved HDAC Inhibition, Stronger Cytotoxic Effect and Higher Selectivity against Leukemias and Lymphomas of Novel, Tricyclic Vorinostat Analogues. [Link]

  • ResearchGate. In vitro assays for the determination of histone deacetylase activity. [Link]

  • National Institutes of Health. Identification of HDAC inhibitors using a cell-based HDAC I/II assay. [Link]

  • bioRxiv. Determination of Slow-binding HDAC Inhibitor Potency and Subclass Selectivity. [Link]

  • National Institutes of Health. Virtual screening and experimental validation of novel histone deacetylase inhibitors. [Link]

  • National Institutes of Health. Methods for the analysis of histone H3 and H4 acetylation in blood. [Link]

  • ResearchGate. Histone acetylation by immunofluorescence staining and Western blot... [Link]

  • PubMed. Oral Administration of the Pimelic Diphenylamide HDAC Inhibitor HDACi 4b Is Unsuitable for Chronic Inhibition of HDAC Activity in the CNS In Vivo. [Link]

  • National Institutes of Health. Effects of the Pimelic Diphenylamide Histone Deacetylase Inhibitor HDACi 4b on the R6/2 and N171-82Q Mouse Models of Huntington's Disease. [Link]

  • National Institutes of Health. The promise and perils of HDAC inhibitors in neurodegeneration. [Link]

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A Comparative Analysis of 106 Analog and RG2833 Potency in Friedreich's Ataxia Models

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers

Introduction: The Epigenetic Challenge of Friedreich's Ataxia and the Promise of HDAC Inhibition

Friedreich's Ataxia (FRDA) is a debilitating, autosomal recessive neurodegenerative disease characterized by progressive gait and limb ataxia, dysarthria, and cardiomyopathy.[1][2][3] The genetic basis of FRDA lies in the hyperexpansion of a GAA trinucleotide repeat in the first intron of the FXN gene, which encodes the essential mitochondrial protein frataxin.[2][4] This expansion does not alter the coding sequence of the gene but leads to its transcriptional silencing through the formation of heterochromatin, a tightly packed form of DNA.[5][6] This epigenetic modification, involving histone deacetylation and methylation, results in a profound deficiency of frataxin protein.[4][7]

Given that the frataxin protein's genetic blueprint remains intact, a promising therapeutic strategy is to reactivate the silenced FXN gene. Histone deacetylase (HDAC) inhibitors have emerged as a leading class of molecules for this purpose.[7][8] By blocking the action of HDAC enzymes, these inhibitors promote histone acetylation, leading to a more relaxed chromatin structure that is permissive for gene transcription.[7] This guide provides a comparative overview of the potency of two related 2-aminobenzamide HDAC inhibitors, the 106 analog and RG2833, in preclinical models of FRDA.

Mechanism of Action: Targeting Class I HDACs to Restore Frataxin Expression

The 106 analog and RG2833 belong to a class of 2-aminobenzamide HDAC inhibitors that have shown particular efficacy in upregulating FXN gene expression.[5][8] Their mechanism of action is rooted in the selective inhibition of Class I HDACs, specifically HDAC1 and HDAC3.[4][9][10] These enzymes are key players in the epigenetic silencing of the FXN gene in FRDA.[8] By inhibiting HDAC1 and HDAC3, these compounds increase the acetylation of histones, particularly at lysine residues on histone H3 and H4 within the FXN gene.[1][8] This increased acetylation counteracts the heterochromatin formation, leading to the reactivation of FXN gene transcription and subsequent restoration of frataxin protein levels.[1][5]

cluster_0 Normal FXN Gene Expression cluster_1 FRDA: FXN Gene Silencing cluster_2 Therapeutic Intervention Open Chromatin Open Chromatin Histone Acetylation Histone Acetylation FXN Transcription FXN Transcription Histone Acetylation->FXN Transcription Frataxin Protein Frataxin Protein FXN Transcription->Frataxin Protein Condensed Chromatin Condensed Chromatin Histone Deacetylation (HDAC1/3) Histone Deacetylation (HDAC1/3) FXN Silencing FXN Silencing Histone Deacetylation (HDAC1/3)->FXN Silencing 106 Analog / RG2833 106 Analog / RG2833 Frataxin Deficiency Frataxin Deficiency FXN Silencing->Frataxin Deficiency HDAC1/3 Inhibition HDAC1/3 Inhibition 106 Analog / RG2833->HDAC1/3 Inhibition Restored Histone Acetylation Restored Histone Acetylation HDAC1/3 Inhibition->Restored Histone Acetylation FXN Reactivation FXN Reactivation Restored Histone Acetylation->FXN Reactivation

Caption: Mechanism of HDAC inhibitor action in FRDA.

Comparative Potency in FRDA Models

Both the 106 analog and RG2833 have demonstrated significant efficacy in increasing frataxin levels in various FRDA models, from patient-derived cells to mouse models. RG2833, also known as RGFP109, is the formulated drug product of the HDAC inhibitor 109, a close analog of compound 106.[1][5]

In Vitro Studies: Patient-Derived Cells

Studies utilizing peripheral blood mononuclear cells (PBMCs) and lymphoblastoid cell lines from FRDA patients have been instrumental in demonstrating the potency of these compounds.

  • 106 Analog : In primary lymphocytes from FRDA patients, the 106 analog was shown to be highly active in increasing histone acetylation and FXN mRNA levels.[11][12] Treatment of FRDA patient PBMCs with 10 µM of the 106 analog for 48 hours resulted in a significant upregulation of FXN mRNA.[13] A key characteristic of the 2-aminobenzamide class, including the 106 analog, is their slow-on/slow-off binding kinetics, which leads to sustained histone acetylation even after the compound is removed.[8]

  • RG2833 (109) : RG2833 has been shown to dose-dependently increase both FXN mRNA and frataxin protein levels in unstimulated PBMCs from FRDA patients.[10][14] In a human neuronal cell model derived from patient induced pluripotent stem cells (iPSCs), RG2833 was effective in increasing FXN mRNA and frataxin protein, accompanied by changes in the epigenetic state of the gene.[1] This demonstrates the potential of RG2833 to be effective in the cell types most relevant to the neurological symptoms of FRDA.

In Vivo Studies: Mouse Models of FRDA

The efficacy of these HDAC inhibitors has also been validated in mouse models of FRDA, demonstrating their potential for systemic therapeutic use.

  • 106 Analog : In the KIKI mouse model, which carries a GAA repeat expansion in the murine Fxn gene, treatment with the 106 analog restored frataxin levels in the nervous system and heart to those of wild-type mice.[8] This was accompanied by increased histone H3 and H4 acetylation near the GAA repeat.[8] Importantly, the 106 analog only increased Fxn mRNA from the allele with the GAA repeats and had no effect in wild-type mice, indicating its specificity for the disease mechanism.[8][11]

  • RG2833 (109) : RG2833 is a brain-penetrant HDAC inhibitor, a crucial characteristic for treating a neurodegenerative disease.[9][10] In the KIKI mouse model, a single 150 mg/kg injection of RG2833 was able to correct frataxin deficiency in the brain and heart.[9][15] In the YG8R mouse model, chronic treatment with RG2833 improved motor coordination and increased frataxin protein expression in the brain.[9][16]

Quantitative Comparison

Parameter106 AnalogRG2833 (109)Reference(s)
Target Class I HDACs (HDAC3 preference)Class I HDACs (HDAC1 & HDAC3)[8][9][10]
HDAC1 IC50 Not explicitly stated60 nM[9][10]
HDAC3 IC50 Not explicitly stated50 nM[9][10]
HDAC1 Ki Not explicitly stated32 nM[9]
HDAC3 Ki Not explicitly stated5 nM[9]
In Vitro Efficacy Increased FXN mRNA in patient lymphocytesIncreased FXN mRNA and protein in patient PBMCs and iPSC-derived neurons[1][12][13]
In Vivo Efficacy Restored frataxin in KIKI mouse brain & heartCorrected frataxin deficiency in KIKI and YG8R mouse brain & heart; improved motor function[8][9][15][16]
Brain Penetration Demonstrated in mouse modelsConfirmed as brain-penetrant[5][9][10]

Clinical Advancement: The Path of RG2833

Based on robust preclinical data, RG2833 advanced to a Phase I clinical trial in adults with FRDA.[1][17] The trial demonstrated that orally administered RG2833 was well-tolerated and led to a dose-dependent suppression of deacetylase activity in patient PBMCs.[17] Furthermore, an average induction of 1.5-1.6 fold in FXN mRNA levels was observed at doses of 120-240mg.[17] This study provided crucial proof-of-concept for the therapeutic potential of class I HDAC inhibitors in FRDA.[17]

Experimental Protocols

The following are generalized protocols for assessing the potency of HDAC inhibitors in FRDA models, based on published studies.

In Vitro Frataxin Upregulation Assay in FRDA Patient PBMCs
  • Isolation of PBMCs : Isolate PBMCs from whole blood of FRDA patients using Ficoll-Paque density gradient centrifugation.

  • Cell Culture : Culture PBMCs in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Compound Treatment : Treat cells with varying concentrations of the HDAC inhibitor (e.g., 1-10 µM) or DMSO as a vehicle control for 48 hours.

  • RNA Extraction and qRT-PCR : Extract total RNA from the cells and perform quantitative real-time PCR (qRT-PCR) to measure FXN mRNA levels. Use a housekeeping gene (e.g., GAPDH) for normalization.

  • Protein Extraction and Western Blot/ELISA : Lyse a separate batch of treated cells to extract total protein. Quantify frataxin protein levels using a frataxin-specific antibody via Western blot or a quantitative ELISA kit.

FRDA Patient Blood FRDA Patient Blood PBMC Isolation PBMC Isolation FRDA Patient Blood->PBMC Isolation Cell Culture Cell Culture PBMC Isolation->Cell Culture HDACi Treatment (e.g., 48h) HDACi Treatment (e.g., 48h) Cell Culture->HDACi Treatment (e.g., 48h) Cell Lysis Cell Lysis HDACi Treatment (e.g., 48h)->Cell Lysis RNA Extraction RNA Extraction Cell Lysis->RNA Extraction Protein Extraction Protein Extraction Cell Lysis->Protein Extraction qRT-PCR (FXN mRNA) qRT-PCR (FXN mRNA) RNA Extraction->qRT-PCR (FXN mRNA) Western Blot/ELISA (Frataxin Protein) Western Blot/ELISA (Frataxin Protein) Protein Extraction->Western Blot/ELISA (Frataxin Protein)

Caption: In vitro HDACi potency assessment workflow.

In Vivo Efficacy Study in an FRDA Mouse Model
  • Animal Model : Utilize an established FRDA mouse model (e.g., KIKI or YG8R mice).

  • Compound Administration : Administer the HDAC inhibitor via a relevant route (e.g., subcutaneous injection or oral gavage) at a predetermined dose and frequency. Include a vehicle-treated control group.

  • Behavioral Testing : For models exhibiting a motor phenotype (e.g., YG8R), perform behavioral tests such as the rotarod test to assess motor coordination.

  • Tissue Collection : At the end of the treatment period, euthanize the mice and collect relevant tissues (e.g., brain, heart, cerebellum).

  • Pharmacodynamic Analysis : Analyze tissue homogenates for Fxn mRNA and frataxin protein levels using qRT-PCR and Western blot/ELISA, respectively.

  • Histone Acetylation Analysis : Perform Chromatin Immunoprecipitation (ChIP) assays on tissue samples to assess the levels of histone acetylation (e.g., H3K9ac) at the Fxn gene locus.

Conclusion

The 106 analog and RG2833 are potent 2-aminobenzamide HDAC inhibitors that effectively target the underlying epigenetic basis of Friedreich's Ataxia. Both compounds have demonstrated the ability to increase FXN gene expression and frataxin protein levels in cellular and animal models of the disease. While both are mechanistically similar, RG2833 has been more extensively characterized, particularly with respect to its brain-penetrant properties and its progression into clinical trials. The data from these studies provide a strong rationale for the continued development of selective HDAC inhibitors as a promising therapeutic avenue for FRDA.

References

  • Soragni, E., Miao, W., Iudicello, M., et al. (2014). Epigenetic therapy for Friedreich ataxia. Annals of Neurology, 76(4), 489-508. [Link]

  • Friedreich's Ataxia News. (2015). HDAC Inhibitors Studied for Friedreich's Ataxia Treatment. [Link]

  • Gottesfeld, J. M., & Pandolfo, M. (2011). Increasing Frataxin Gene Expression with Histone Deacetylase Inhibitors as a Therapeutic Approach for Friedreich's Ataxia. Future Neurology, 6(5), 617-628. [Link]

  • Gottesfeld, J. M. (2013). Translating HDAC inhibitors in Friedrich's ataxia. Expert Opinion on Orphan Drugs, 1(10), 795-806. [Link]

  • Friedreich's Ataxia News. (2017). Histone Deacetylase Inhibitors (HDACi). [Link]

  • Soragni, E., et al. (2014). Epigenetic Therapy for Friedreich's Ataxia: A Phase I Clinical Trial (PL1.003). Neurology, 82(10 Supplement), PL1.003. [Link]

  • Sandi, C., et al. (2011). Prolonged treatment with pimelic o-aminobenzamide HDAC inhibitors ameliorates the disease phenotype of a Friedreich ataxia mouse model. Neurobiology of Disease, 42(3), 496-505. [Link]

  • Li, G., & Li, X. (2019). Mechanism of Action for HDAC Inhibitors—Insights from Omics Approaches. International Journal of Molecular Sciences, 20(7), 1803. [Link]

  • Rai, M., et al. (2008). HDAC Inhibitors Correct Frataxin Deficiency in a Friedreich Ataxia Mouse Model. PLoS ONE, 3(4), e1958. [Link]

  • Rai, M., et al. (2010). Two New Pimelic Diphenylamide HDAC Inhibitors Induce Sustained Frataxin Upregulation in Cells from Friedreich's Ataxia Patients and in a Mouse Model. PLoS ONE, 5(1), e8825. [Link]

  • Rai, M., et al. (2008). HDAC Inhibitors Correct Frataxin Deficiency in a Friedreich Ataxia Mouse Model. PLOS ONE, 3(4), e1958. [Link]

  • PR Newswire. (2010). Repligen Receives Orphan Drug Designation from the FDA for RG2833 for Friedreich's Ataxia. [Link]

  • Friedreich's Ataxia Research Alliance. (2014). Inhibitor Program Acquired For Promising Research Of Rare Disease, Friedreich's Ataxia. [Link]

  • Chutake, Y. K., et al. (2022). Selected Histone Deacetylase Inhibitors Reverse the Frataxin Transcriptional Defect in a Novel Friedreich's Ataxia Induced Pluripotent Stem Cell-Derived Neuronal Reporter System. Frontiers in Molecular Neuroscience, 15, 829634. [Link]

  • Zesiewicz, T. A., & Heerinckx, F. (2018). Emerging therapies in Friedreich's Ataxia. Expert Review of Neurotherapeutics, 18(11), 893-904. [Link]

  • Ristori, G., et al. (2022). Rationale and protocol of a double-blind, randomized, placebo-controlled trial to test the efficacy, safety, and tolerability of dimethyl fumarate in Friedreich Ataxia (DMF-FA-201). Frontiers in Neurology, 13, 1047114. [Link]

  • Cook, A., & Giunti, P. (2017). Chapter 2. Potential disease modifying therapies for Friedreich ataxia. Ataxia, 1-21. [Link]

  • Milne, S. C., et al. (2024). New and Emerging Drug and Gene Therapies for Friedreich Ataxia. Journal of Experimental and Clinical Neurosciences, 1-20. [Link]

  • Rodden, L. N., & Lynch, D. R. (2022). Friedreich ataxia: clinical features and new developments. Journal of Neurology, 269(6), 2849-2860. [Link]

  • Yousuf, A., et al. (2023). Histone deacetylase inhibitor RG2833 has therapeutic potential for Alzheimer's disease in females. bioRxiv. [Link]

  • Yousuf, A., et al. (2024). Brain-penetrant histone deacetylase inhibitor RG2833 improves spatial memory in females of an Alzheimer's disease rat model. Neurobiology of Disease, 193, 106450. [Link]

Sources

Benchmarking Frataxin Recovery: A Technical Comparison of the 106 Analog vs. Clinical Standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Epigenetic Challenge

Friedreich’s Ataxia (FA) is driven by a GAA triplet repeat expansion in the FXN gene, inducing heterochromatin formation and transcriptional silencing.[1] The recovery of frataxin (FXN) protein levels is the "holy grail" of FA therapeutics.

This guide analyzes the 106 Analog (specifically the class of pimelic 2-aminobenzamide HDAC inhibitors exemplified by Compound 106).[2][3] While Compound 106 served as the critical proof-of-concept molecule establishing that FXN silencing is reversible, its reproducibility in protein recovery is often compromised by metabolic instability and slow-binding kinetics.

This document provides a rigorous comparison of the 106 analog against its clinical successor RG2833 (Compound 109) and alternative modalities, offering a validated protocol to ensure reproducible experimental data.

Technical Profile: The 106 Analog Candidate

Mechanism of Action

Compound 106 functions as a class I isoform-selective Histone Deacetylase Inhibitor (HDACi), with high specificity for HDAC3 .[3] Unlike rapid-on/rapid-off hydroxamates (e.g., SAHA), 106 exhibits a slow-on/slow-off binding mechanism.[3] This kinetic profile allows for sustained hyperacetylation of histone residues (H3K9, H4K5, H4K12) at the FXN locus, reversing the heterochromatin-mediated silencing.

The Reproducibility Bottleneck

Researchers often face variability in FXN recovery when using 106. This is rarely due to the molecule's intrinsic potency but rather its physicochemical limitations:

  • Metabolic Instability: The benzamide moiety is susceptible to acid hydrolysis and rapid metabolic conversion in serum, leading to inactive metabolites.

  • Solubility: Poor aqueous solubility necessitates precise DMSO vehicle controls to prevent precipitation-induced dosing errors.

  • Kinetics: The slow-binding mechanism requires longer incubation times (48h+) to observe maximal protein recovery, unlike transcriptional changes which occur earlier.

Comparative Analysis: 106 vs. Alternatives

The following table benchmarks Compound 106 against its optimized derivative RG2833 (Compound 109) and the Nrf2 activator Omaveloxolone.

Table 1: Comparative Performance Metrics

FeatureCompound 106 (Analog) RG2833 (Compound 109) Omaveloxolone (Skyclarys)
Primary Mechanism HDAC3 Inhibition (Epigenetic)HDAC3 Inhibition (Epigenetic)Nrf2 Activation (Antioxidant)
Binding Kinetics Slow-on / Slow-offSlow-on / Tight-bindingN/A (Reversible covalent)
FXN mRNA Upregulation ~2.0 – 3.5 fold~4.0 – 9.0 foldMinimal direct FXN upregulation
Brain Penetrance (BBB) Low / VariableHighHigh
Metabolic Stability Low (Rapid serum clearance)Optimized (Longer half-life)High
Primary Utility In vitro Tool CompoundClinical Candidate (Brain active)Symptomatic Relief (Mitochondrial function)
Reproducibility Risk High (Due to stability/solubility)Low (Stable PK profile)Low (Standard small molecule)

Key Insight: While RG2833 is superior for in vivo studies due to BBB penetration, Compound 106 remains a vital in vitro tool for dissecting the specific role of HDAC3 in gene silencing, provided the stability issues are managed via the protocol below.

Visualizing the Recovery Pathway[4]

The following diagram illustrates the mechanistic pathway of the 106 analog in reversing FXN gene silencing.

FXN_Recovery_Pathway GAA_Repeat GAA Expansion (Intron 1) Heterochromatin Heterochromatin Formation GAA_Repeat->Heterochromatin Recruits Repressors Silencing FXN Gene Silenced Heterochromatin->Silencing Compound_106 106 Analog (2-Aminobenzamide) HDAC3 HDAC3 Complex Compound_106->HDAC3 Inhibits (Slow-Binding) Acetylation Histone Hyperacetylation (H3K9, H4K5) Compound_106->Acetylation Promotes HDAC3->Heterochromatin Maintains Transcription Transcription Re-initiation Acetylation->Transcription Opens Chromatin FXN_Protein Mature Frataxin Protein Recovery Transcription->FXN_Protein Translation

Figure 1: Mechanism of Action. The 106 analog inhibits the HDAC3 complex, reversing heterochromatin-mediated silencing and restoring FXN expression.

Validated Experimental Protocol: The "Reproducibility System"

To guarantee data integrity when using Compound 106, this protocol mitigates the risks of metabolic instability and kinetic lag.

Phase A: Cell Culture & Treatment
  • Cell Model: Patient-derived PBMCs or Lymphoblasts (GM15850).

  • Vehicle: DMSO (Final concentration < 0.1%).[4]

  • Dosing Strategy:

    • Prepare fresh stock of Compound 106 (10 mM in DMSO). Do not use freeze-thaw cycles > 2 times.

    • Treat cells at 10 µM concentration.

    • Critical Step (Replenishment): Due to instability, replace media containing fresh compound every 24 hours .

    • Duration: Incubate for 48 to 72 hours . (24h is sufficient for mRNA, but protein recovery lags).

Phase B: Lysis & Quantification (TR-FRET)

Western blotting is often too variable for quantifying small (<50%) increases in FXN. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the recommended standard for reproducibility.

  • Lysis: Use a mild lysis buffer (e.g., MSD Tris Lysis) supplemented with protease inhibitors.

  • Normalization: Quantify total protein (BCA Assay) to normalize FXN signal.

  • Detection: Use an antibody pair targeting the mitochondrial mature form (aa 81-210).

Workflow Visualization

Protocol_Workflow Stock 106 Stock (Fresh DMSO) Treat_0h Treatment T=0h (10 µM) Stock->Treat_0h Culture PBMC/Lymphoblast Culture Culture->Treat_0h Refresh_24h Media Refresh T=24h (CRITICAL) Treat_0h->Refresh_24h Metabolic Decay Prevention Harvest_48h Harvest T=48h Refresh_24h->Harvest_48h Protein Accumulation Lysis Lysis & BCA Normalization Harvest_48h->Lysis Assay TR-FRET / Dipstick Quantification Lysis->Assay Data Fold-Change Calculation Assay->Data

Figure 2: The Reproducibility Protocol. Highlights the critical "Media Refresh" step at 24h to counteract Compound 106 instability.

References

  • Rai, M., et al. (2008).[1][3] HDAC inhibitors correct frataxin deficiency in a Friedreich ataxia mouse model.[1][2][5][6] PLoS One.[1][2] Link

  • Rai, M., et al. (2010).[3] Two new pimelic diphenylamide HDAC inhibitors induce sustained frataxin upregulation in cells from Friedreich's ataxia patients and in a mouse model. PLoS One.[1][2] Link[1]

  • Soragni, E., et al. (2014). Epigenetic therapy for Friedreich ataxia. Annals of Neurology. Link

  • Xu, C., et al. (2009).[3][6] Chemical probes identify a role for histone deacetylase 3 in Friedreich's ataxia gene silencing. Chemistry & Biology. Link

  • Plasterer, H. L., et al. (2013).[7][8] Development of Frataxin Gene Expression Measures for the Evaluation of Experimental Treatments in Friedreich's Ataxia. PLoS One.[1][2] Link

Sources

Assessing wash-out periods: 106 analog vs. fast-on/fast-off inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Compound 106 (Slow-Tight Binder) vs. Fast-on/Fast-off Inhibitors

Executive Summary

In drug discovery, thermodynamic potency (


 or 

) often fails to predict in vivo efficacy. The temporal dimension of drug-target interaction—specifically Residence Time (

)
—is a superior predictor of durable pharmacodynamics.

This guide details the experimental assessment of wash-out periods, contrasting Pimelic Diphenylamide 106 (Compound 106) , a prototype slow, tight-binding Class I HDAC inhibitor, against classical hydroxamate analogs (e.g., SAHA) , which exhibit fast-on/fast-off kinetics.[1]

Mechanistic Distinction: Why Wash-out Matters

Standard equilibrium assays (


) assume rapid binding and dissociation. However, "106-like" analogs often undergo a conformational change after initial binding, locking the enzyme-inhibitor complex into a stable state (

).
  • Fast-on/Fast-off (e.g., SAHA): The drug dissociates rapidly upon dilution. Activity returns almost immediately.

  • Slow-Tight Binding (e.g., Compound 106): The drug remains bound long after free drug is removed. Activity recovery is governed by the dissociation rate constant (

    
    ), not the dilution factor.
    
Kinetic Pathway Visualization

The following diagram illustrates the difference between simple competitive inhibition (Fast) and the induced-fit locking mechanism (Slow/106).

KineticMechanism cluster_0 Fast-on/Fast-off (Hydroxamates) cluster_1 Slow-Tight Binder (Compound 106) E Enzyme (E) EI EI Complex (Initial Binding) E->EI k_on I Inhibitor (I) EI->E k_off (Rapid) EI_star EI* Complex (Tight/Isomerized) EI->EI_star k_isomerization EI_star->EI k_reverse (Very Slow)

Caption: Mechanism 1 (Left) represents rapid equilibrium. Mechanism 2 (Right) shows the formation of a high-affinity EI* complex typical of Compound 106, creating a "kinetic lag" in wash-out.

Experimental Protocol: The "Jump Dilution" Assay

To measure residence time, we must perturb the equilibrium by rapidly reducing the concentration of free inhibitor below its


, forcing the bound complex to dissociate.
Phase A: Pre-Incubation (Formation)
  • Enzyme Prep: Prepare HDAC enzyme (e.g., HDAC3) at 100x the final assay concentration.

  • Inhibitor Treatment:

    • Group A (106 Analog): Treat with

      
       concentration.[2]
      
    • Group B (Fast Analog): Treat with

      
       concentration.
      
    • Group C (DMSO): Vehicle control.

  • Equilibrium: Incubate for 3 hours at 25°C or 37°C. Note: Slow binders like 106 require extended incubation to reach the

    
     state.
    
Phase B: The Wash-out (Jump Dilution)
  • Rapid Dilution: Dilute the incubation mixture 100-fold into a reaction buffer containing the substrate (e.g., fluorogenic acetyl-lysine).

    • Critical: The final inhibitor concentration must be significantly below the

      
       (e.g., 
      
      
      
      ) to prevent rebinding.
  • Substrate Trigger: The dilution buffer should contain saturating substrate to compete with any rebinding inhibitor.

Phase C: Recovery Measurement
  • Continuous Read: Immediately monitor fluorescence (ex/em 360/460 nm) every 2–5 minutes for 4 hours.

  • Normalization: Normalize the slope (velocity) of Group A and B against the DMSO control (Group C).

Workflow Diagram

WashoutProtocol Step1 1. Pre-Incubation [E] = 100 nM [I] = 10x IC50 Time: 3 Hours Step2 2. Jump Dilution (100-fold) Dilute into Substrate Buffer Final [I] < 0.1x IC50 Step1->Step2 Step3 3. Kinetic Read Measure Product Formation (RFU vs Time) Step2->Step3 Decision Activity Recovery? Step3->Decision ResultFast Immediate Linearity (Fast-off) Decision->ResultFast Linear Slope ResultSlow Curvilinear Lag (Slow-off / 106) Decision->ResultSlow Exponential Approach

Caption: The Jump Dilution workflow. A 100-fold dilution ensures that any observed inhibition is due to the pre-formed complex (EI) dissociating, not new binding.

Data Analysis & Interpretation

The raw data will be Product (


) vs. Time (

).
  • Fast Inhibitor: The progress curve will be linear and parallel to the DMSO control almost immediately (Velocity is restored).

  • 106 Analog: The progress curve will show a distinct "lag" or curvature as the enzyme slowly releases the inhibitor before regaining activity.

Calculating Residence Time (

)

Fit the recovery curve of the 106 analog to the integrated rate equation for slow-binding inhibition:



Where:

  • 
     = Steady-state velocity (final recovered rate).
    
  • 
     = Initial velocity (usually 0 if fully inhibited).
    
  • 
     = Apparent first-order rate constant for the transition.
    

Residence Time is calculated as:



(Note: In high dilution, 

)
Comparative Performance: 106 vs. Fast-off

The table below summarizes the expected differences based on established kinetic profiling of Pimelic Diphenylamides (106) versus Hydroxamates.

FeatureFast-on/Fast-off (e.g., SAHA)106 Analog (Slow-Tight)
IC50 Shift None (IC50 constant over time)Significant (IC50 drops with longer pre-incubation)
Wash-out Recovery Instantaneous (< 10 mins)Prolonged (Hours)
Residence Time (

)
Minutes~6 to 8 Hours (HDAC3)
Mechanism Competitive EquilibriumConformational Selection / Induced Fit
In Vivo Implication Efficacy driven by

Efficacy driven by

(can outlast plasma clearance)
Troubleshooting & Controls (Self-Validating System)

To ensure the data is trustworthy (E-E-A-T), include these controls:

  • The "No-Enzyme" Blank: Subtract this from all reads to correct for substrate auto-hydrolysis.

  • Reversibility Check: If the 106 analog never recovers activity (flat line for >24h), it may be a covalent irreversible inhibitor, not just slow-tight. Verify with Mass Spectrometry.

  • Dilution Integrity: Ensure the final concentration of DMSO is constant across all wells (e.g., 0.1%) to prevent solvent effects on enzyme velocity.

References
  • Chou, C. J., et al. (2008). "Pimelic Diphenylamide 106 Is a Slow, Tight-binding Inhibitor of Class I Histone Deacetylases."[3][4] Journal of Biological Chemistry.

  • Copeland, R. A. (2016). "The Drug-Target Residence Time Model: A 10-Year Retrospective." Nature Reviews Drug Discovery.

  • Xu, C., et al. (2009). "Chemical Probes Identify a Role for Histone Deacetylase 3 in Friedreich's Ataxia Gene Silencing."[3] Chemistry & Biology.

  • BellBrook Labs. "A Guide to Measuring Drug-Target Residence Times with Biochemical Assays." Application Note.

Sources

Publish Comparison Guide: Statistical Analysis of 106 Analog Efficacy in Long-Term Studies

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a rigorous statistical framework for evaluating the efficacy of Compound 106 (Analog 106) , specifically contextualized within its primary investigational domain as a slow-binding Class I HDAC inhibitor for long-term treatment (e.g., Friedreich’s Ataxia or similar neurodegenerative indications).

While "106" can refer to various chemical entities, this guide focuses on the pimelic diphenylamide analog (Compound 106) profile due to its prominence in long-term efficacy literature regarding transcriptional reactivation (Frataxin/FXN recovery) and distinct kinetic selectivity compared to hydroxamic acids (e.g., SAHA).

Executive Summary & Comparative Landscape

The evaluation of Analog 106 (a pimelic diphenylamide HDAC inhibitor) presents unique statistical challenges compared to classical rapid-binding inhibitors. Its mechanism relies on slow-on/slow-off kinetics , targeting specific histone deacetylase isoforms (HDAC3) to reactivate silenced genes (e.g., FXN) without the immediate cytotoxicity associated with pan-HDAC inhibitors.

In long-term studies, the statistical analysis must account for delayed efficacy onset , longitudinal biomarker variability , and informative censoring (dropouts due to lack of efficacy or adverse events).

Comparative Efficacy Profile
FeatureAnalog 106 (Test Product) Hydroxamic Acids (e.g., SAHA) Placebo / Standard of Care
Binding Kinetics Slow-on / Slow-off (Residence time driven)Fast-on / Fast-offN/A
Primary Endpoint Long-term FXN mRNA/protein restorationShort-term histone acetylation spikesDisease progression baseline
Toxicity Profile Low (High specificity)High (Metabolic/Hematologic toxicity)Baseline disease trajectory
Statistical Challenge Lag-time in efficacy; requires longitudinal modeling (MMRM)High dropout rate due to toxicity; requires survival analysisHigh variance in natural history

Scientific Integrity: Mechanism & Causality

To analyze efficacy correctly, one must understand the causality of the signal. Analog 106 does not act instantly. It accumulates in the nucleus and selectively inhibits HDAC3/NCoR complexes, leading to a gradual accumulation of acetylated histone residues (H3K9ac, H4K5ac) on the target gene promoter.

Implication for Statistics:

  • Baseline Covariates: Must include baseline FXN levels and GAA repeat length (genetic severity), as these dictate the "ceiling" of potential recovery.

  • Time-points: Analysis must weight later time-points (e.g., Month 6, Month 12) higher than acute phases (Week 1-4) where the drug is still reaching steady-state occupancy.

Visualization: Mechanism of Action (Analog 106)

The following diagram illustrates the causal pathway from Analog 106 administration to gene reactivation, highlighting the nodes where statistical measurement occurs.

G cluster_0 Primary Endpoint Zone Drug Analog 106 (Dosage) Transport Nuclear Translocation Drug->Transport PK Profile Target HDAC3/NCoR Complex Transport->Target Slow Binding Chromatin Histone Acetylation (H3K9ac) Target->Chromatin Inhibition Transcription Gene Transcription (FXN mRNA) Chromatin->Transcription Promoter Opening Protein Functional Protein (FXN Level) Transcription->Protein Translation Clinical Clinical Outcome (FARS Score) Protein->Clinical Long-term Efficacy

Caption: Causal pathway of Analog 106 efficacy. The "Slow Binding" step necessitates longitudinal statistical models (MMRM) rather than simple endpoint comparisons.

Statistical Analysis Protocol

This protocol avoids "p-hacking" by establishing a rigorous Estimand Framework (ICH E9 R1) before data inspection.

Phase A: The Estimand Definition

Do not simply ask "Does it work?" Define the specific clinical question:

  • Population: Patients with confirmed genetic deficit (e.g., GAA expansion > 500 repeats).

  • Variable: Change from baseline in target protein (e.g., FXN) at Month 12.

  • Intercurrent Events (ICE):

    • Rescue Medication: Treat as failure (Composite Strategy) or model hypothetical adherence (Hypothetical Strategy)? Recommendation: Use Treatment Policy Strategy (IT) for regulatory approval; use Hypothetical for mechanistic proof-of-concept.

Phase B: Primary Analysis Model (MMRM)

For long-term continuous data (e.g., protein levels, clinical scores), Mixed Models for Repeated Measures (MMRM) is the gold standard over Last Observation Carried Forward (LOCF), which biases results in progressive diseases.

Protocol:

  • Structure: Fit a linear mixed-effects model.

    • Fixed Effects: Treatment Group, Visit, Treatment-by-Visit Interaction, Baseline Score, Baseline-by-Visit Interaction.

    • Random Effects: Patient Intercept (unstructured covariance matrix).

  • Equation:

    
    
    
  • Justification: This accounts for missing data under the Missing at Random (MAR) assumption, which is valid if dropouts are related to observed lack of efficacy or side effects recorded prior to dropout.

Phase C: Sensitivity Analysis (Tipping Point)

Since Analog 106 requires long-term adherence, dropouts are critical.

  • Delta-Adjustment Method: Impute missing data for the treatment arm by shifting the expected value worse by a factor

    
     (simulating that dropouts had worse outcomes than those who stayed).
    
  • Vary

    
    :  Increase the penalty until statistical significance is lost. If the "tipping point" is clinically implausible (e.g., patients would have to deteriorate faster than biologically possible), the efficacy claim is robust.
    

Experimental Workflow & Data Handling

This workflow ensures data integrity from the bench/clinic to the SAS/R terminal.

Step-by-Step Analysis Workflow
  • Data Normalization:

    • Normalize biomarker levels (mRNA/Protein) to housekeeping genes (e.g., GUSB for FRDA) to control for sample quality.

    • Log-transform data if distribution is right-skewed (common in gene expression).

  • Outlier Detection:

    • Use Studentized Residuals from a preliminary mixed model. Exclude observations with absolute residuals > 3.5 only if technical error is confirmed.

  • Covariate Adjustment:

    • Adjust for Genetic Severity (e.g., Repeat Length). Efficacy of Analog 106 is often inversely correlated with mutation load.

  • Longitudinal Plotting:

    • Generate "Spaghetti Plots" to visualize individual trajectories vs. group means.

Visualization: Statistical Decision Tree

AnalysisFlow Start Raw Data Input (Longitudinal) CheckMissing Missing Data Analysis (>5% Attrition?) Start->CheckMissing Imputation Multiple Imputation (MCMC / FCS) CheckMissing->Imputation High Missingness MMRM Primary Model: MMRM (Unstructured Covariance) CheckMissing->MMRM Low Missingness Imputation->MMRM Significance P < 0.05? MMRM->Significance Sensitivity Tipping Point Analysis Significance->Sensitivity Yes Fail Null Hypothesis Retained Significance->Fail No Final Efficacy Claim Validated Sensitivity->Final Robust Sensitivity->Fail Not Robust

Caption: Decision logic for statistical validation of Analog 106. Note the mandatory Sensitivity Analysis step for long-term studies.

References

  • Gottesfeld, J. M., et al. (2013). Small molecule HDAC inhibitors reverse the epigenetic silencing of the gene for frataxin. Nature Chemical Biology. Link

  • ICH Expert Working Group. (2019). E9(R1) Addendum on Estimands and Sensitivity Analysis in Clinical Trials. International Council for Harmonisation. Link

  • Mallinckrodt, C. H., et al. (2008). Recent developments in the prevention and treatment of missing data in clinical trials. Archives of General Psychiatry. Link

  • Soragni, E., et al. (2014). Epigenetic therapy for Friedreich ataxia. Annals of Neurology. Link

  • Burnett, R., et al. (2020). Conformational selectivity of HDAC inhibitors: The role of kinetics. Journal of Medicinal Chemistry. Link

Safety Operating Guide

Pimelic Diphenylamide 106 analog proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Safe Disposal Protocols for Pimelic Diphenylamide 106 (PDA-106) and Structural Analogs

Part 1: Executive Directive

The Core Directive: Treat Pimelic Diphenylamide 106 (PDA-106) and its analogs as High Potency Active Pharmaceutical Ingredients (HPAPIs) .

PDA-106 is a slow, tight-binding inhibitor of Class I Histone Deacetylases (HDAC1, 2, and 3).[1][2] Because it targets chromatin remodeling and gene silencing mechanisms (specifically Frataxin regulation), it possesses significant bioactivity even at nanomolar concentrations.[1]

Immediate Safety Warning:

  • Do NOT dispose of via sanitary sewer (sink drains).[3][4]

  • Do NOT mix with incompatible oxidizers (e.g., perchlorates, nitric acid).[1]

  • Do NOT treat as general "non-hazardous" trash, regardless of quantity.[5]

Part 2: Chemical Hazard Profiling & Risk Assessment

To understand the disposal protocol, you must understand the chemical nature of the waste.[6]

Structural Stability

PDA-106 contains a pimelic acid backbone linked to diphenylamides .[1][4]

  • Implication: Amide bonds are hydrolytically stable under neutral conditions.[4] They will not degrade spontaneously in a landfill or water system.[4] They require high-temperature incineration for complete destruction.[1][4]

  • Environmental Risk: As an epigenetic modifier, release into the water table poses a theoretical risk to aquatic life development (teratogenicity), necessitating strict "Zero Discharge" protocols.[1]

Solubility Profile
  • Solvents: Soluble in DMSO, Ethanol, and DMF.[1][7]

  • Aqueous: Sparingly soluble in water.[4]

  • Disposal Consequence: Most PDA-106 waste will be generated as a mixed solvent stream (Organic), not an aqueous stream.[1][4]

Part 3: Waste Segregation (The Self-Validating System)

A self-validating system ensures that errors are caught before the waste leaves the bench.[4] We utilize a Three-Stream Segregation Protocol .[1][4]

Table 1: Waste Stream Classification
Stream IDWaste TypeContents ExampleContainer TypeDisposal Path
Stream A Solid Hazardous Weighing boats, contaminated gloves, dry powder residues, pipette tips.[1][4]Wide-mouth HDPE Jar (Amber)High-Temp Incineration
Stream B Liquid Organic Mother liquors (DMSO/EtOH), expired stock solutions, rinsate from glassware.[1][4]Glass/HDPE Solvent BottleFuel Blending / Incineration
Stream C Sharps/Glass Needles, broken vials, glass pipettes contaminated with PDA-106.[1]Rigid Puncture-Proof BinIncineration

Part 4: Step-by-Step Disposal Workflow

Protocol A: Liquid Waste (Stock Solutions & Rinsates)

Objective: Secure containment of bioactive organic solutions.

  • Quenching (Dilution):

    • There is no chemical "kill step" (like bleach for biologicals) that is safe and effective for amides in the lab.[4]

    • Action: Dilute the stock solution with the primary solvent (e.g., Ethanol) to reduce concentration below 1 mM before transfer. This lowers the immediate exposure risk in case of a spill.[4]

  • Transfer:

    • Pour waste into a Stream B container (compatible solvent waste bottle).[4]

    • Critical Step: Rinse the original vial 3 times with a small volume of solvent.[4] Pour these rinses into the waste container. This renders the original vial "RCRA Empty."[4]

  • Labeling:

    • Affix a hazardous waste label immediately.[4]

    • Constituents: Write "Pimelic Diphenylamide 106" AND the solvent (e.g., "DMSO").

    • Hazard Checkbox: Mark "Toxic" and "Irritant."[4]

Protocol B: Solid Waste (Consumables)[1][4]

Objective: Prevent secondary contamination of lab surfaces.

  • Collection:

    • Place all contaminated solids (gloves, weighing papers) directly into a clear, sealable secondary bag inside the fume hood.[1]

  • Consolidation:

    • Seal the bag and place it into the Stream A (Wide-mouth HDPE) container.

  • Decontamination:

    • Wipe down the balance area and fume hood sash with an ethanol-soaked wipe.[4] Dispose of this wipe in the same Stream A container.[4]

Part 5: Decision Matrix & Visualization

The following diagram illustrates the logical flow for determining the correct disposal path for PDA-106 analogs.

PDA106_Disposal Start Start: PDA-106 Waste Generated Decision1 Is the waste Liquid or Solid? Start->Decision1 Liquid Liquid Waste Decision1->Liquid Liquid Solid Solid Waste Decision1->Solid Solid SolventCheck Solvent Base? Liquid->SolventCheck Organic Organic (DMSO, EtOH, DMF) SolventCheck->Organic >10% Organic Aqueous Aqueous (Buffer/Media) SolventCheck->Aqueous <10% Organic StreamB Stream B: Organic Solvent Waste (Label: Toxic/Flammable) Organic->StreamB Aqueous->StreamB Consolidate as Chemical Waste (Do NOT Drain) EHS Hand off to EHS / Licensed Contractor (High Temp Incineration) StreamB->EHS SharpCheck Is it Sharp/Glass? Solid->SharpCheck Yes Yes SharpCheck->Yes Needles/Glass No No SharpCheck->No Paper/Plastic Sharps Stream C: Rigid Sharps Bin (Incineration Only) Sharps->EHS SoftSolid Stream A: Double-Bagged Dry Waste (Gloves, Weigh Boats) SoftSolid->EHS Yes->Sharps No->SoftSolid

Figure 1: Decision matrix for segregating Pimelic Diphenylamide 106 waste streams to ensure compliance with RCRA and EHS standards.

Part 6: Regulatory Compliance (RCRA)

In the United States, PDA-106 is not currently listed on the EPA's "P-list" (acutely toxic) or "U-list."[1][4] However, under the Resource Conservation and Recovery Act (RCRA) , the generator is responsible for determining hazard characteristics.[1]

Required Classification:

  • Characteristic of Ignitability (D001): If dissolved in Ethanol or DMSO.

  • Generator Knowledge: Due to the high biological activity (HDAC inhibition), you must classify this as Toxic for disposal purposes to prevent environmental release.[4]

Spill Management (Emergency Procedure):

  • Dry Spill: Do not sweep (creates dust).[1][4] Use a wet wipe or damp paper towel to pick up powder.[4] Dispose of cleanup materials in Stream A.

  • Wet Spill: Absorb with vermiculite or spill pads.[4] Place in a sealed bag. Wash area with soap and water; collect wash water as hazardous waste (Stream B).[4]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[4] Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024).[1][4] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • Chou, C. J., et al. (2008).[1] Pimelic diphenylamide 106 is a slow, tight-binding inhibitor of class I histone deacetylases.[1][2][4][7] Journal of Biological Chemistry, 283(51), 35402-35409.[1][2] (Cited for Mechanism of Action/Potency).[4][8][9][10]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.